molecular formula C15H21NO5 B8179844 N-Boc-4-hydroxy-D-homophenylalanine

N-Boc-4-hydroxy-D-homophenylalanine

Cat. No.: B8179844
M. Wt: 295.33 g/mol
InChI Key: CDPGKTTZDRPESV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-4-hydroxy-D-homophenylalanine (CAS 185526-10-7) is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in advanced peptide synthesis and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a p-hydroxy substituent on the aromatic ring of the D-homophenylalanine scaffold. Its primary research value lies in the synthesis of modified peptides with enhanced proteolytic stability and tailored self-assembly properties. Incorporating homophenylalanine (Hph), an amino acid with an extended side chain, and D-stereochemistry is a established strategy to create peptides resistant to endogenous proteases, thereby increasing their in vivo lifetime for therapeutic applications . This building block is particularly valuable for creating peptide-based hydrogels and supramolecular nanomaterials. Research demonstrates that dehydrotripeptides incorporating homophenylalanine and a dehydrophenylalanine residue can form stable, biocompatible hydrogels, which are emerging as promising materials for drug delivery, tissue engineering, and as model systems to study cellular processes . The presence of the p-hydroxy group on the phenyl ring allows for further chemical modifications and can influence the self-assembly process through additional hydrogen bonding or polar interactions. Furthermore, homophenylalanine derivatives have been explored in the development of inhibitors for cysteine proteases like cruzain and rhodesain, which are validated drug targets for neglected tropical diseases such as Chagas disease and Human African Trypanosomiasis . The Boc-protected amino acid is supplied with high chemical purity and is intended for use in peptide synthesis, drug development, and bioconjugation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPGKTTZDRPESV-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid, a chiral non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug discovery. Commonly known as N-Boc-D-homotyrosine, this building block is instrumental in the design of novel peptidomimetics and bioactive peptides with enhanced stability and unique conformational properties. This document details its physicochemical properties, outlines robust methodologies for its synthesis and purification, presents validated analytical techniques for quality control, and explores its applications in modern research and development. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Introduction and Strategic Importance

(2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid, hereafter referred to as Boc-D-homotyrosine, is a synthetic derivative of the amino acid tyrosine. Its structure features three key modifications from the natural L-tyrosine:

  • Homologation: An additional methylene group (-CH₂-) is inserted between the α-carbon and the phenyl ring, extending the side chain. This structural alteration imparts increased conformational flexibility and can modify the peptide backbone's geometry, influencing receptor binding and biological activity.

  • Stereochemistry: The chiral center is in the D-configuration ((2R)). The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance against enzymatic degradation by proteases, which predominantly recognize L-amino acids[1]. This modification significantly enhances the in-vivo half-life of peptide-based therapeutics.

  • N-α-Protection: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern peptide synthesis, providing robust protection under coupling conditions while allowing for clean and efficient removal (deprotection) under mild acidic conditions[].

The strategic combination of these features makes Boc-D-homotyrosine a valuable building block for creating peptides and peptidomimetics with tailored pharmacological profiles, including improved stability, receptor affinity, and selectivity.

Physicochemical and Structural Properties

A precise understanding of the molecule's properties is fundamental for its effective use in synthesis and analysis.

PropertyValueSource
Chemical Name (2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acidIUPAC
Common Name N-Boc-D-homotyrosine; Boc-D-hTyr-OH-
CAS Number Not definitively assigned; related compounds exist.[3]-
Molecular Formula C₁₅H₂₁NO₅Calculated
Molecular Weight 295.33 g/mol Calculated[1]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in organic solvents (e.g., DMF, DCM, Methanol); sparingly soluble in water.[1]
Chirality (2R) configuration at the α-carbon-

Synthesis and Purification Workflow

The synthesis of Boc-D-homotyrosine requires a multi-step process that establishes the correct stereochemistry and incorporates the necessary functional groups. A common conceptual pathway starts from a chiral precursor, such as Boc-D-aspartic acid α-benzyl ester.

Rationale for Synthetic Strategy

The chosen synthetic route must achieve three primary goals:

  • Side Chain Elongation: Introduce the 4-hydroxyphenyl ethyl moiety.

  • Stereochemical Integrity: Preserve the (R)-configuration at the α-carbon throughout the synthesis.

  • Orthogonal Protection: Ensure the Boc (amine) and carboxylic acid groups are suitable for subsequent use in solid-phase peptide synthesis (SPPS).

A plausible and efficient approach involves the Arndt-Eistert homologation or a related chain-extension reaction followed by functional group manipulations. The following diagram illustrates a conceptual workflow.

G cluster_synthesis Conceptual Synthesis Workflow Start Boc-D-Asp-OBn Intermediate1 Acid Chloride Formation (e.g., with Oxalyl Chloride) Start->Intermediate1 Intermediate2 Diazomethane Reaction to form Diazoketone Intermediate1->Intermediate2 Intermediate3 Wolff Rearrangement (Ag₂O, H₂O) to form Homologated Acid Intermediate2->Intermediate3 Intermediate4 Side Chain Reduction (e.g., BH₃·THF) to Alcohol Intermediate3->Intermediate4 Intermediate5 Activation of Alcohol (e.g., Tosylation) Intermediate4->Intermediate5 Intermediate6 Nucleophilic Substitution with 4-hydroxyphenyl precursor (e.g., Grignard reagent) Intermediate5->Intermediate6 Final Deprotection of Benzyl Ester (Hydrogenolysis) & Purification Intermediate6->Final

Caption: Conceptual workflow for the synthesis of Boc-D-homotyrosine.

Detailed Synthesis Protocol (Exemplary)

Step 1: Boc-N-Protection of D-Tyrosine The synthesis can also begin with commercially available D-tyrosine. The amino group is first protected using Di-tert-butyl dicarbonate ((Boc)₂O).

  • Dissolve D-tyrosine in a 1:1 mixture of dioxane and water containing a base such as sodium carbonate or potassium carbonate.[6]

  • Cool the solution to 0°C.

  • Add a solution of (Boc)₂O in dioxane dropwise while maintaining the temperature and pH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup involves acidification to pH 3-4, followed by extraction with an organic solvent like ethyl acetate.[6]

  • The organic layer is dried and concentrated to yield Boc-D-tyrosine, which can be used for subsequent homologation steps.

Causality Note: The use of a biphasic system (dioxane/water) and a base is crucial. The base deprotonates the amino group, increasing its nucleophilicity to attack the (Boc)₂O electrophile. The Boc group is chosen for its stability in subsequent reaction conditions and its ease of removal with acid post-synthesis.[]

Step 2: Purification Purification of the final product is typically achieved via column chromatography on silica gel, followed by crystallization to obtain a high-purity solid suitable for peptide synthesis.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and especially the enantiomeric integrity of Boc-D-homotyrosine is critical for its application in drug development. A multi-pronged analytical approach is mandatory.

Identity and Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the presence of the Boc group, the aromatic ring, the extended alkyl chain, and the correct number of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the exact molecular weight and elemental composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection (typically at 220 nm for the peptide bond and 275 nm for the phenyl group) is the standard method for assessing chemical purity.

Enantiomeric Purity Determination

Contamination with the L-enantiomer (Boc-L-homotyrosine) can lead to the formation of diastereomeric impurities in the final peptide, which can have different biological activities and create significant regulatory challenges.[7] Therefore, precise determination of enantiomeric excess (e.e.) is non-negotiable.

Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Vancomycin-based CSPs) are highly effective for separating underivatized or N-protected amino acid enantiomers.[8][9]

  • Mobile Phase: A polar ionic or polar organic mode is typically used. A common mobile phase consists of an alcohol (e.g., methanol or ethanol) with a small percentage of an acidic and/or basic modifier (e.g., acetic acid and triethylamine) to improve peak shape and resolution.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Sample Preparation: Dissolve a small, accurately weighed amount of Boc-D-homotyrosine in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and a corresponding racemic standard (if available) to identify the retention times of both the D- and L-enantiomers. The D-enantiomer is typically more strongly retained on macrocyclic glycopeptide CSPs.[8]

  • Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100. A specification of >99% e.e. is common for pharmaceutical-grade amino acids.

G cluster_qc Analytical Quality Control Workflow Sample Boc-D-homotyrosine Sample NMR_MS Structure Confirmation (¹H/¹³C NMR, HR-MS) Sample->NMR_MS RP_HPLC Chemical Purity (Reversed-Phase HPLC) Sample->RP_HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample->Chiral_HPLC Result Certificate of Analysis (Structure, Purity >98%, e.e. >99%) NMR_MS->Result RP_HPLC->Result Chiral_HPLC->Result

Caption: A self-validating workflow for analytical quality control.

Applications in Research and Drug Development

The primary application of Boc-D-homotyrosine is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).[10]

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides.[10] It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.

Workflow for Incorporating Boc-D-homotyrosine in Fmoc-based SPPS:

While the Boc group is on the amino acid, the description below assumes its use within the more common Fmoc-based SPPS strategy, where it would be used as the final N-terminal residue or require a change in protection strategy. For Boc-based SPPS, the workflow is analogous but uses different deprotection and coupling reagents.

  • Resin Preparation: The synthesis starts with a resin support, to which the first C-terminal amino acid is attached.[11]

  • Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Activation & Coupling: In a separate vessel, the carboxylic acid of the incoming amino acid (in this case, Boc-D-homotyrosine, assuming it's the final residue) is activated using a coupling reagent (e.g., HBTU, HATU). This activated species is then added to the resin, and the coupling reaction forms a new peptide bond.

  • Washing: After coupling, the resin is washed thoroughly to remove excess reagents and byproducts.[10]

  • Final Cleavage & Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[12] The N-terminal Boc group would also be removed during this final TFA step.

G cluster_spps Incorporation into a Peptide via SPPS Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling to Resin Resin->Coupling Activation Boc-D-hTyr-OH Activation (Carbodiimide/Activating Agent) Activation->Coupling Wash Wash Excess Reagents Coupling->Wash FinalPeptide Final Resin-Bound Peptide with N-Terminal Boc-D-hTyr Wash->FinalPeptide Cleavage Global Deprotection & Cleavage (e.g., TFA Cocktail) FinalPeptide->Cleavage PurifiedPeptide Purified Target Peptide Cleavage->PurifiedPeptide

Caption: Use of Boc-D-homotyrosine in Solid-Phase Peptide Synthesis.

Rationale for Use in Peptidomimetics
  • Enhanced Stability: As noted, the D-configuration provides resistance to proteolysis, increasing the therapeutic window of the resulting peptide.

  • Conformational Constraint and Scaffolding: The extended and more flexible side chain of homotyrosine can be used to probe receptor binding pockets, potentially identifying new interactions not possible with native tyrosine. It can serve as a scaffold for further chemical modification.[13]

  • Modulation of Pharmacokinetics: Altering the structure from a natural amino acid can change the solubility, distribution, and metabolism profile of a peptide drug.

Handling, Storage, and Safety

  • Storage: Boc-D-homotyrosine should be stored in a cool (2-8°C), dry place, away from light and moisture to prevent degradation.[14] Containers should be tightly sealed.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood to avoid inhalation of fine powder.

  • Safety: While not classified as acutely toxic, it may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

(2R)-2-(tert-butoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid is a highly specialized chemical tool for the advanced synthesis of peptides and peptidomimetics. Its unique combination of D-stereochemistry, an extended side chain, and robust N-terminal protection provides medicinal chemists with a powerful building block to overcome common challenges in peptide drug development, namely poor enzymatic stability. The successful application of this reagent is contingent upon rigorous synthesis, purification, and analytical validation, particularly concerning its enantiomeric purity. As the demand for more stable and potent peptide therapeutics grows, the strategic use of unnatural amino acids like Boc-D-homotyrosine will continue to be a critical component of innovative drug design.

References

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Kowalska, M. A., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PLoS One, 13(7), e0200262. Retrieved from [Link]

  • Wang, Y., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Med Chem Lett, 6(10), 1074-1079. Retrieved from [Link]

  • Chemsrc. (n.d.). Boc-Homo-Tyrosine | CAS#:198473-94-8. Retrieved from [Link]

  • O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(12), 2749-2754. Retrieved from [Link]

  • Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 225-233. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Pharmaffiliates. (n.d.). (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-nitrophenyl)butanoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

  • Next Peptide. (n.d.). (2R)-2-aMino-4-(4-hydroxyphenyl)butanoic acid hydrobromide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Boc-D-Homoserine. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-hydroxy-. Retrieved from [Link]

  • Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 39-46. Retrieved from [Link]

  • Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • CSBio. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]

  • Peptides International. (n.d.). Boc-HTyr-OH [198473-94-8]. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1318, 1-22. Retrieved from [Link]

  • Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6147. Retrieved from [Link]

Sources

Engineering the Next Generation of Therapeutics: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty

The native proteome is constructed from a limited alphabet of 20 canonical amino acids.[1][2] While sufficient for biology, this repertoire is often inadequate for pharmacology. Native peptides suffer from rapid proteolytic degradation, poor membrane permeability, and conformational promiscuity, limiting their utility as drugs.

Non-proteinogenic amino acids (NPAAs) represent the "synthetic biology" solution to these limitations. By introducing structural alterations—such as backbone N-methylation,


-carbon substitution, or exotic side-chain functionalities—we can engineer peptides that resist enzymatic hydrolysis, penetrate cell membranes via passive diffusion, and lock into bioactive conformations with high affinity.

This guide details the chemical logic and experimental protocols required to successfully incorporate NPAAs into therapeutic peptide candidates.

Strategic Classification of NPAAs

To apply NPAAs effectively, one must categorize them by their physicochemical utility rather than just their structure.

ClassRepresentative ExamplesStructural FeatureTherapeutic Utility
Conformational Constrainers Aib (

-aminoisobutyric acid), Deg (Diethylglycine)

-disubstitution
Induces helical folding (

-helix); restricts backbone rotation (

angles).
Permeability Enhancers N-Me-Ala, N-Me-Phe, SarcosineN-methylation of amide backboneRemoves H-bond donors; masks polarity; improves membrane permeability (e.g., Cyclosporine).
Proteolytic Shields D-Amino acids,

-homo amino acids
Inverted stereochemistry or backbone extensionUnrecognized by endogenous proteases; extends plasma half-life.
Bio-orthogonal Handles Azidohomoalanine, PropargylglycineAzide/Alkyne side chainsEnables "Click" chemistry (CuAAC) for conjugation to PEG, lipids, or fluorophores.

The Core Challenge: Steric Hindrance and Coupling Logic

The primary barrier to NPAA incorporation in Solid-Phase Peptide Synthesis (SPPS) is steric hindrance .[3]

  • Nucleophilicity Reduction: In N-methylated amino acids, the secondary amine is significantly less nucleophilic than a primary amine due to steric bulk.

  • Activation Barrier:

    
    -disubstituted amino acids (like Aib) have a crowded carboxyl group, making the formation of the activated ester slow and prone to hydrolysis before coupling occurs.
    
Decision Logic for Coupling Reagents

Standard reagents (HBTU/DIC) often fail with NPAAs, leading to deletion sequences. The following decision tree outlines the escalation strategy for difficult couplings.

CouplingStrategy Start Select Coupling Strategy IsHindered Is the Coupling Hindered? Standard Standard: DIC/Oxyma or HBTU/DIPEA IsHindered->Standard No (Ala, Gly, etc.) TypeHindrance Type of Hindrance? IsHindered->TypeHindrance Yes NMethyl N-Methylated Amine (Secondary Amine) TypeHindrance->NMethyl AlphaSub Alpha,Alpha-Disubstituted (Aib, Deg) TypeHindrance->AlphaSub Soln_NMe 1. HATU or COMU (High Reactivity) 2. Double Couple 3. Temp: 50-75°C NMethyl->Soln_NMe Soln_Aib 1. PyAOP or PyBOP 2. Acid Fluorides (TFFH) if PyAOP fails 3. Extended Time AlphaSub->Soln_Aib

Figure 1: Decision matrix for selecting coupling reagents based on steric demands. Note the divergence between N-methylated acceptors and bulky carboxyl donors.

Detailed Protocol: High-Efficiency SPPS for Hindered Sequences

Scenario: Coupling a bulky Fmoc-Aib-OH onto a resin-bound N-methyl-phenylalanine (a notoriously difficult coupling due to the collision of the N-methyl group and the gem-dimethyl group of Aib).

Materials
  • Resin: ChemMatrix or Polystyrene-PEG (better swelling in polar solvents).

  • Solvent: NMP (N-methylpyrrolidone) is strictly preferred over DMF for hindered couplings due to higher polarity and reduced aggregation.

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIPEA.

Step-by-Step Methodology
  • Swelling & Preparation:

    • Swell resin in NMP for 20 minutes.

    • Why: NMP ensures maximum solvation of the polymer matrix, exposing the sterically buried N-terminal amine.

  • Deprotection (Critical):

    • Use 20% Piperidine in NMP with 0.1 M Oxyma Pure .

    • Why: Oxyma suppresses aspartimide formation and racemization, which are risks at elevated temperatures.

  • Activation (The "Pre-Activation" Myth):

    • Do NOT pre-activate for more than 30 seconds.

    • Dissolve Fmoc-Aib-OH (5 eq) and HATU (4.9 eq) in minimal NMP.

    • Add DIPEA (10 eq) immediately before adding to the resin.

    • Mechanism:[1][4][5][6] The active ester (OAt-ester) is unstable. Adding it immediately ensures the highest concentration of the active species hits the resin.

  • Coupling Reaction:

    • Temperature: Heat to 75°C (microwave) or 60°C (conventional heating).

    • Duration: 2 x 15 minutes (Microwave) or 2 x 2 hours (Conventional).

    • Double Coupling: Perform the coupling twice with fresh reagents. The second coupling drives the reaction from ~80% to >99%.

  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser (Ninhydrin) test. It yields false negatives for secondary amines (like N-Me-Phe).

    • Use the Chloranil Test:

      • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

      • Blue/Green beads = Positive (Free secondary amine present -> Recouple).

      • Colorless/Yellow = Negative (Coupling complete).

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/DIPEA/NMP to prevent deletion sequences that are difficult to purify later.

Therapeutic Utility: Improving ADME

The incorporation of NPAAs is rarely random; it is a targeted optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Permeability Mechanism (N-Methylation)

Peptides are generally impermeable to the cell membrane due to the high energy cost of desolvating their hydrogen-bond donors (amide NHs).

  • Mechanism: N-methylation removes the NH donor.

  • Conformational Effect: It promotes a "chameleon" behavior. In water, the peptide exposes polar groups; in the lipid bilayer, it forms intramolecular hydrogen bonds (IMHBs), hiding polarity and facilitating passive diffusion.

Optimization Workflow

OptimizationCycle Design Design: Identify Metabolic Hotspots (e.g., Trypsin cleavage sites) Synthesize Synthesis: Incorporate NPAA (D-AA or N-Me-AA at cleavage site) Design->Synthesize Test Test: Proteolytic Stability (t1/2) & Permeability (PAMPA) Synthesize->Test Analyze Analyze: Structure-Activity Relationship Test->Analyze Analyze->Design Refine Design

Figure 2: Iterative cycle for optimizing peptide therapeutics using NPAAs.

Emerging Frontiers: Genetic Code Expansion[1][7]

While SPPS is the gold standard for short peptides (<50 AA), Genetic Code Expansion (GCE) is revolutionizing the production of larger proteins containing NPAAs.

  • Amber Suppression: Researchers reassign the amber stop codon (UAG) to encode a non-canonical amino acid.

  • Orthogonal Pairs: This requires an engineered aminoacyl-tRNA synthetase (aaRS) and a tRNA that recognizes UAG but is not charged by the host's endogenous enzymes.[6]

  • Application: This allows for the site-specific incorporation of NPAAs into proteins expressed in E. coli or mammalian cells, enabling the creation of Antibody-Drug Conjugates (ADCs) with precise stoichiometry.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Chin, J. W. (2014). Expanding and Reprogramming the Genetic Code.[1][6][7] Nature, 510, 205–215. Link

  • Di Gioia, M. L., et al. (2024). Advances in the Synthesis of Non-Proteinogenic Amino Acids. RSC Advances. Link

  • Bachem. (2024). Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Methodological & Application

Application Notes & Protocols: Solid-Phase Peptide Synthesis Using Boc-D-homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance biological activity, improve metabolic stability, and modulate receptor specificity. D-homotyrosine, an analog of tyrosine with an extended methylene bridge, is of particular interest for its potential to introduce unique conformational constraints and alter binding kinetics. This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing D-homotyrosine using the well-established tert-butyloxycarbonyl (Boc) strategy. We delve into the strategic considerations, provide detailed, field-proven protocols, and offer expert insights to navigate the nuances of this advanced synthetic methodology.

Foundational Principles: The Boc Strategy for Unnatural Peptides

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer resin, simplifying the purification process to mere filtration and washing steps.[1][2] The Boc/Bzl (benzyl) protection scheme is a classic and robust approach predicated on graduated acid lability.[3][4]

  • Nα-Amine Protection: The α-amino group of the incoming amino acid is temporarily protected by the tert-butyloxycarbonyl (Boc) group. This group is stable under neutral and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[5][6]

  • Side-Chain Protection: Reactive amino acid side chains are protected by groups, typically benzyl-based ethers or esters, that are stable to the repeated TFA treatments used for Boc removal. These "permanent" protecting groups are only removed during the final cleavage step.[4][]

  • Final Cleavage: A strong acid, historically anhydrous hydrogen fluoride (HF) and more commonly today trifluoromethanesulfonic acid (TFMSA), is used to simultaneously cleave the completed peptide from the resin and remove the side-chain protecting groups.[8][9][10]

The incorporation of D-homotyrosine requires careful consideration of its unique phenolic side chain. Like tyrosine, this hydroxyl group is nucleophilic and must be protected to prevent side reactions, such as O-acylation, during the coupling steps.[11]

Strategic Considerations for Boc-D-homotyrosine

Side-Chain Protection: A Critical Choice

The phenolic hydroxyl of homotyrosine necessitates protection. In Boc-SPPS, the protecting group must be stable to repeated TFA deprotection cycles but labile to the final strong-acid cleavage. Excellent choices for this purpose include:

  • 2-Bromobenzyloxycarbonyl (2-Br-Z): Offers robust stability against TFA.

  • 2,6-Dichlorobenzyl (Bzl(2,6-Cl₂)): Provides enhanced acid stability compared to a standard benzyl ether, minimizing premature deprotection during synthesis.[11]

The selection of a highly stable side-chain protecting group is crucial to prevent the formation of deletion or modified peptides, ensuring the homogeneity of the final product.

Resin Selection: Defining the C-Terminus

The choice of resin dictates the C-terminal functionality of the final peptide.

  • For C-terminal Acids: The Merrifield resin (chloromethylated polystyrene-divinylbenzene) is the classic choice.[8][12] The first amino acid is anchored via an ester bond. For improved acid stability and reduced chain loss during synthesis, the PAM (phenylacetamidomethyl) resin is a superior alternative.[1][13]

  • For C-terminal Amides: MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are used.[13][14]

Detailed Synthesis Protocol: A Step-by-Step Guide

This protocol outlines the manual synthesis of a model peptide incorporating Boc-D-homotyrosine(2,6-Cl₂Bzl)-OH.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade/Concentration
Merrifield or PAM ResinSolid support for peptide acids100-200 mesh, ~1.0 mmol/g substitution
Boc-Amino AcidsBuilding blocksSynthesis grade
Boc-D-hTyr(2,6-Cl₂Bzl)-OHNon-canonical amino acidSynthesis grade
Dichloromethane (DCM)Solvent for washing and reactionsAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Solvent for couplingAnhydrous, peptide synthesis grade
Trifluoroacetic Acid (TFA)Boc deprotectionReagent grade
Diisopropylethylamine (DIEA)Neutralization baseReagent grade
Dicyclohexylcarbodiimide (DCC)Coupling agentReagent grade
1-Hydroxybenzotriazole (HOBt)Coupling additive/racemization suppressorAnhydrous
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Final cleavage and deprotectionReagent grade
Anisole / p-CresolScavengers for cleavageReagent grade
Diethyl Ether (cold)Peptide precipitationReagent grade
Workflow Visualization: The Boc-SPPS Elongation Cycle

Boc_SPPS_Cycle cluster_main Boc-SPPS Elongation Cycle Deprotection Step 1: Deprotection (TFA in DCM) Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Removes Boc group, forms TFA salt Coupling Step 3: Coupling (Boc-AA, DCC/HOBt in DMF) Neutralization->Coupling Frees N-terminal amine Washing Washing Steps (DCM & DMF) Coupling->Washing Forms new peptide bond Washing->Deprotection Prepares for next cycle

Caption: The core iterative workflow of Boc-SPPS.

Step-by-Step Procedure

Step 1: Resin Preparation and First Amino Acid Loading

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in DCM (15 mL) in a reaction vessel for 1 hour.

  • For loading the first amino acid (e.g., Boc-Leu-OH), use the cesium salt method to minimize racemization.[8] Prepare the Boc-Leu-Cs salt and react it with the swelled resin in DMF at 50°C for 24 hours.[8]

  • Wash the resin thoroughly with DMF, DMF/water, methanol, and finally DCM. Dry the resin in vacuo.

Step 2: The Elongation Cycle (Repeat for each amino acid)

  • Boc Deprotection:

    • Wash the peptide-resin with DCM (3 x 10 mL).

    • Add a solution of 50% TFA in DCM (10 mL). Agitate for 2 minutes.[13]

    • Filter and add a fresh 50% TFA/DCM solution (10 mL). Agitate for 20-30 minutes.[13][14] The mechanism involves protonation of the Boc group, loss of a stable tert-butyl cation, and subsequent decarboxylation to yield the free amine as a TFA salt.[5][15]

    • Wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DCM (3 x 10 mL), agitating for 2 minutes each time to neutralize the ammonium trifluoroacetate salt.[4][6]

    • Wash the resin with DCM (5 x 10 mL) to remove excess base.

  • Amino Acid Coupling (incorporating Boc-D-homotyrosine):

    • In a separate flask, dissolve the incoming Boc-amino acid (e.g., Boc-D-hTyr(2,6-Cl₂Bzl)-OH) (3.0 mmol, 3 eq.) and HOBt (3.0 mmol, 3 eq.) in a minimal amount of DMF.

    • Add this solution to the reaction vessel containing the neutralized peptide-resin.

    • Add DCC (3.0 mmol, 3 eq.) dissolved in DCM (5 mL).[16] The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to facilitate amide bond formation and suppress racemization.[17][18]

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines.[19][20] A negative result (beads remain yellow/colorless) indicates complete coupling.[20][21] If the test is positive (blue beads), a recoupling step is necessary.

    • Once coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove soluble by-products, including dicyclohexylurea (DCU).

Step 3: Final Cleavage and Deprotection

WARNING: Cleavage with anhydrous HF is extremely hazardous and requires a specialized apparatus and extensive safety precautions.[22][23] The TFMSA method is a safer, effective alternative for many applications.[9][24]

TFMSA Cleavage Protocol:

  • Dry the final peptide-resin thoroughly under high vacuum.[9]

  • Place the dried resin (e.g., 200 mg) in a round-bottom flask with a stir bar and cool in an ice bath.

  • Prepare a cleavage cocktail. A common mixture for tyrosine-containing peptides is TFMSA / TFA / m-cresol (1:8:1 v/v/v). The cresol acts as a scavenger to trap the reactive carbocations generated from the protecting groups, preventing re-alkylation of the homotyrosine ring.[9][24]

  • For every 100 mg of resin, slowly add 1 mL of the chilled cleavage cocktail while stirring vigorously in the ice bath.[24]

  • Allow the reaction to stir at 0-5°C for 2-3 hours. The optimal time can depend on the peptide sequence and resin stability.[25][26]

  • Filter the resin through a fine sintered glass funnel, collecting the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Isolate the peptide precipitate by centrifugation, decant the ether, wash the pellet with cold ether, and dry under vacuum.[9]

Purification and Analysis

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Orthogonal Protection Scheme Visualization

Orthogonality cluster_scheme Graduated Acid Lability in Boc-SPPS ProtectingGroups Nα-Boc Group Side-Chain Group (e.g., Bzl, 2,6-Cl₂Bzl) Resin Linker (e.g., Merrifield Ester) TFA Moderate Acid (TFA) TFA->ProtectingGroups:n Cleaves repeatedly HF_TFMSA Strong Acid (HF or TFMSA) HF_TFMSA->ProtectingGroups:sc Cleaves once (Final Step) HF_TFMSA->ProtectingGroups:r Cleaves once (Final Step)

Caption: The principle of graduated acid lability in Boc/Bzl SPPS.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance from the bulky D-homotyrosine or adjacent residues.- Peptide aggregation on the resin.- Recouple: Perform a second coupling step using fresh reagents.- Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) to disrupt aggregation.- Use Potent Activators: Employ HATU or HBTU instead of DCC/HOBt for difficult couplings.
Low Cleavage Yield - Incomplete cleavage from a highly stable resin (e.g., PAM).- Insufficient reaction time or temperature.- Extend Cleavage Time: Increase the TFMSA reaction time to 4-6 hours.[25]- Increase Temperature: For resistant linkages, performing the cleavage at room temperature can increase efficiency, but may also increase side reactions.[26]
Side Product Formation (Detected by MS) - Inadequate scavenging during cleavage, leading to alkylation of the homotyrosine ring.- Premature loss of side-chain protection.- Optimize Scavenger Cocktail: Increase the proportion of m-cresol or add thioanisole to the cleavage cocktail.- Verify Protecting Group Stability: Ensure a robust side-chain protecting group like Bzl(2,6-Cl₂) was used.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link: https://www.cmr.osu.edu/documents/Boc-Deprotection-Mechanism-TFA.pdf]
  • Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPTEC. [Link: https://www.aapptec.com/cleaving-peptides-from-merrifield-resin-tfmsa-cleavage-ps-116.html]
  • Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem. [Link: https://www.benchchem.
  • Technical Support Information Bulletin 1048 - Merrifield Resin. AAPTEC. [Link: https://www.aapptec.com/technical-support-information-bulletin-1048-merrifield-resin-ps-1048.html]
  • Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.09%3A_Automated_Peptide_Synthesis-_The_Merrifield_Solid-Phase_Method]
  • Application Notes and Protocols for Peptide Cleavage from Resin in Boc-SPPS. BenchChem. [Link: https://www.benchchem.
  • CN115215967A - Merrifield resin and preparation method and application thereof. Google Patents. [Link: https://patents.google.
  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link: https://www.youtube.
  • Merrifield'S Peptide Resin. MP Biomedicals. [Link: https://www.mpbio.com/us/0215160880-merrifield-s-peptide-resin]
  • Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. YouTube. [Link: https://www.youtube.
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central (PMC), National Institutes of Health (NIH). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7359981/]
  • Merrifield Solid Phase Peptide Synthesis. YouTube. [Link: https://www.youtube.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc. [Link: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. BOC Sciences. [Link: https://www.bocsci.com/blog/the-role-of-dicyclohexylcarbodiimide-dcc-in-peptide-synthesis/]
  • Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem. [Link: https://www.benchchem.
  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link: https://www.researchgate.
  • 60017 Kaiser test kit. Sigma-Aldrich. [Link: https://www.sigmaaldrich.
  • Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/11753825/]
  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link: https://www.youtube.
  • Monitoring of Peptide Coupling and Capping. AAPTEC. [Link: https://www.aapptec.com/monitoring-of-peptide-coupling-and-capping-ps-112.html]
  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/16228087/]
  • Evaluation of the Trifluoromethanesulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. ResearchGate. [Link: https://www.researchgate.
  • Boc Resin Cleavage Protocol. Merck Millipore. [Link: https://www.merckmillipore.com/US/en/product/Boc-Gln-PAM-Resin,EMD_BIO-852030]
  • Technical Support Information Bulletin 1163. AAPTEC. [Link: https://www.aapptec.
  • Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/32236056/]
  • Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem. [Link: https://www.benchchem.
  • Boc Solid Phase Peptide Synthesis. ChemPep Inc. [Link: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]
  • Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. UQ eSpace. [Link: https://espace.library.uq.edu.au/view/UQ:e2f41b2]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [Link: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/26086408/]
  • Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. UQ eSpace. [Link: https://espace.library.uq.edu.au/view/UQ:e2f41b2/s41596-020-0363-x.pdf]
  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link: https://www.researchgate.net/publication/23113192_Methods_and_protocols_of_modern_solid_phase_peptide_synthesis]
  • Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn. [Link: https://www.linkedin.com/pulse/mastering-solid-phase-peptide-synthesis-spps-chem-space-pvt-ltd-j7wbc]
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPTEC. [Link: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-ps-101.html]
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. [Link: https://www.bocsci.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/]
  • Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Science of Synthesis. [Link: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/b-003-122170]
  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PubMed Central (PMC). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2504332/]
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences. [Link: https://www.bocsci.com/blog/protected-peptides-essential-building-blocks-for-research/]
  • Amino Acid-Protecting Groups. SciSpace. [Link: https://typeset.io/papers/amino-acid-protecting-groups-2y42ih1z]
  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PubMed Central (PMC). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6588005/]
  • A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis. BenchChem. [Link: https://www.benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. AAPTEC. [Link: https://www.aapptec.com/amino-acid-derivatives-for-peptide-synthesis-ps-105.html]
  • EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents. [Link: https://patents.google.

Sources

Solubility of Boc-D-hTyr-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Boc-D-hTyr-OH (Boc-D-homotyrosine) is a non-canonical amino acid derivative critical for the synthesis of peptidomimetics, particularly where extended side-chain topology is required to modulate receptor binding or enzymatic stability.[1][][3]

Core Solubility Directive:

  • Primary Solvent (Recommended): DMF (N,N-Dimethylformamide) is the superior solvent, reliably supporting concentrations up to 0.5 M .[1][][3] It effectively disrupts the intermolecular hydrogen bonding of the phenolic side chain and the carbamate (Boc) backbone.[][3]

  • Secondary Solvent (Conditional): DCM (Dichloromethane) is a viable solvent for lower concentrations (<0.1 M) or specific coupling protocols (e.g., carbodiimide activations).[1][][3] However, it is prone to precipitation upon standing due to the aggregation of the free phenolic hydroxyl group.[]

Part 2: Physicochemical Profile

Understanding the molecular architecture is essential for predicting solubility behavior.[]

PropertyDataTechnical Insight
Compound Name Boc-D-homotyrosine"Homo" indicates an extra methylene (-CH₂-) group in the side chain compared to Tyrosine.[1][][3]
CAS Number 198473-94-8 (L-isomer ref)Note: Physical solubility properties in achiral solvents (DMF/DCM) are identical for D- and L-enantiomers.[1][][3]
Molecular Weight ~295.33 g/mol Moderate MW facilitates dissolution, but crystal packing energy can be significant.[][3]
Hydrophobicity ModerateThe extra -CH₂- increases lipophilicity vs. Tyr, slightly improving DCM compatibility.[1][]
H-Bond Donors 2 (Amide NH, Phenol OH)The phenolic -OH is the primary driver of aggregation in non-polar solvents like DCM.[1][][3]

Part 3: Solubility Analysis & Solvent Selection

N,N-Dimethylformamide (DMF) – The Gold Standard[1][2][3]
  • Mechanism: DMF is a polar aprotic solvent with a high dielectric constant.[3] It acts as a powerful H-bond acceptor, effectively solvating the phenolic proton of the homotyrosine side chain and the amide proton of the Boc group.[1][]

  • Capacity: Reliably dissolves Boc-D-hTyr-OH at concentrations of 0.1 M to 0.5 M , covering the standard range for Solid Phase Peptide Synthesis (SPPS).

  • Application: Ideal for preparing stock solutions for automated synthesizers and manual coupling steps.[][3]

Dichloromethane (DCM) – The Alternative[1][2][3]
  • Mechanism: DCM is a non-polar/moderately polar solvent.[][3] While it dissolves the lipophilic Boc group and the alkyl chain well, it struggles to compete with the strong intermolecular H-bonds formed by the free phenolic group.[1][]

  • Capacity: Solubility is often limited to <0.1 M without co-solvents.[][3] High concentrations may appear clear initially but can precipitate (gel) over time.[][3]

  • Application: Restricted to specific low-temperature activations or when using resins that swell exclusively in DCM (e.g., certain polystyrene variants).[1][][3]

Comparative Solubility Matrix
FeatureDMF DCM
Max Concentration High (Up to 0.5 M)Moderate/Low (< 0.1 M)
Stability (24h) Excellent (remains clear)Variable (risk of precipitation)
Resin Swelling Good (polystyrene/PEG)Excellent (polystyrene only)
Side Reactions Minimal (if high purity)None
Recommendation Primary Choice Secondary / Wash Only

Part 4: Experimental Protocols

Protocol A: Preparation of 0.5 M Stock Solution in DMF

Target: Standard concentration for SPPS coupling.

  • Calculate: Determine the mass required.

    • Formula:

      
      [1][][3]
      
    • Example: For 10 mL of 0.5 M solution:

      
      .[][3]
      
  • Weigh: Accurately weigh 1.48 g of Boc-D-hTyr-OH into a 20 mL scintillation vial or centrifuge tube.

  • Solvent Addition: Add approximately 8 mL of "Peptide Grade" DMF.

    • Critical: Do not add the full 10 mL immediately.[][3] The solid adds volume.[][3]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The powder should dissolve rapidly.[][3] If particles persist, sonicate for 1–2 minutes.

    • Thermal Aid: If necessary, warm the vial under hot tap water (max 40°C).[][3] Do not boil.

  • Finalize: Adjust volume to exactly 10 mL with DMF. Invert to mix.

Protocol B: Handling "Difficult" Solubility in DCM

Target: Specific synthesis requirements requiring halogenated solvents.

  • Co-Solvent Strategy: If DCM is strictly required, use a DCM/DMF (9:1) mixture.[][3] The small amount of DMF acts as a "carrier" for the phenolic group.[]

  • Step-by-Step:

    • Dissolve the Boc-D-hTyr-OH in the calculated volume of DMF first (10% of total volume).[1][][3]

    • Dilute slowly with DCM (90% of total volume) while vortexing.

    • Visual Check: Ensure no cloudiness appears upon DCM addition.[][3]

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate solvent based on your experimental constraints.

SolventSelection Start Start: Dissolve Boc-D-hTyr-OH CheckConc Required Concentration? Start->CheckConc HighConc High (> 0.1 M) (Standard SPPS) CheckConc->HighConc LowConc Low (< 0.1 M) CheckConc->LowConc UseDMF USE DMF (Dissolves reliably, good swelling) HighConc->UseDMF Phenol aggregation risk CheckResin Resin Type? LowConc->CheckResin Polystyrene Polystyrene (Merrifield) CheckResin->Polystyrene PEG PEG-based (ChemMatrix) CheckResin->PEG UseDCM USE DCM (Monitor for precipitation) Polystyrene->UseDCM Max swelling req. PEG->UseDMF Better wetting UseMix USE DMF/DCM (1:1) (Best compromise) UseDCM->UseMix If precip. occurs

Figure 1: Decision tree for solvent selection based on concentration and resin compatibility.

Part 6: References

  • ChemicalBook. (2025).[][3] Boc-Homo-L-Tyrosine Properties and CAS 198473-94-8. Retrieved from [1][][3]

  • Merck / Sigma-Aldrich. (2025).[1][][3] Boc-D-Tyr-OH Novabiochem® Specifications and Solubility. Retrieved from [1][][3]

  • Bachem. (n.d.).[][3] General Solubility of Protected Amino Acids in SPPS. (Inferred from standard Boc-Tyr derivatives data).

  • BenchChem. (2025).[][3] Application Notes for Boc-Tyr Derivatives in Solid-Phase Peptide Synthesis. Retrieved from [1][][3]

Sources

Protocol for incorporating Boc-D-homotyrosine into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Incorporating Boc-D-homotyrosine into Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Peptidic Toolbox with Boc-D-homotyrosine

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties.[1] By moving beyond the 20 proteinogenic amino acids, researchers can design peptidomimetics with improved proteolytic stability, increased bioavailability, and novel biological activities.[2][3] Boc-D-homotyrosine, a homolog of D-tyrosine featuring an additional methylene group in its side chain, is a valuable building block in this endeavor. Its unique stereochemistry and extended side chain can introduce crucial conformational constraints and alter receptor binding interactions, making it a key component in the development of next-generation peptide therapeutics.

This guide provides a detailed protocol for the incorporation of N-α-(tert-butyloxycarbonyl)-D-homotyrosine (Boc-D-homotyrosine) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible methodology.

The Boc/Bzl Protection Strategy

The protocol described herein utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. This classic approach relies on graded acid lability for orthogonal protection.[4]

  • N-α-Boc Group (Temporary): The Boc group protects the alpha-amine of the incoming amino acid. It is labile to moderate acids, such as trifluoroacetic acid (TFA), and is removed at each cycle of the synthesis.[5]

  • Side-Chain Protecting Groups (Permanent): The side chains of reactive amino acids are protected with groups that are stable to the Boc-deprotection conditions but are removed during the final cleavage step with a strong acid, like hydrofluoric acid (HF).[4] For homotyrosine, the phenolic hydroxyl group is reactive and must be protected to prevent side reactions such as O-acylation. A benzyl ether (Bzl) is a common and suitable protecting group for this purpose in Boc-SPPS. Therefore, the recommended starting material is Boc-D-homotyrosine(Bzl)-OH .

I. Solid-Phase Peptide Synthesis (SPPS) of a Boc-D-homotyrosine-containing Peptide

SPPS is the workhorse method for chemical peptide synthesis, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.[6] This enables the use of excess reagents to drive reactions to completion, with purification simply involving filtration and washing of the resin.

Core SPPS Workflow Diagram

SPPS_Cycle cluster_cycle Iterative SPPS Cycle Deprotection 1. Boc Deprotection (TFA/DCM) Wash1 Wash (DCM/IPA) Deprotection->Wash1 Removes TFA Neutralization 2. Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Removes excess base Coupling 3. Amino Acid Coupling (Boc-D-hTyr(Bzl)-OH + HBTU/DIPEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Removes excess reagents End_Cycle Elongated Peptide-Resin (Boc-Protected N-terminus) Wash3->End_Cycle Cycle Complete Start Peptide-Resin (Free N-terminus) End_Cycle->Deprotection Start Next Cycle Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) End_Cycle->Final_Cleavage After Final Cycle

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

A. Materials and Reagents
Category Item Purpose
Protected Amino Acid Boc-D-homotyrosine(Bzl)-OHBuilding block for incorporation
Resin Merrifield or PAM Resin (pre-loaded)Solid support for peptide assembly
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)Resin swelling, washing, reaction media
Deprotection Trifluoroacetic acid (TFA)Removal of N-α-Boc group
Neutralization N,N-Diisopropylethylamine (DIPEA)Neutralization of TFA salt
Coupling Reagents HBTU, HOBt, DIPEAActivation of carboxylic acid for amide bond formation
Monitoring Ninhydrin (Kaiser Test Kit)Qualitative test for free primary amines
Cleavage Hydrofluoric acid (HF) or TFMSA, AnisoleCleavage from resin and side-chain deprotection
Workup Diethyl ether (cold)Precipitation of crude peptide
Purification Acetonitrile (ACN), Water (HPLC grade), TFARP-HPLC mobile phase
B. Detailed SPPS Protocol

This protocol outlines a single cycle for incorporating Boc-D-homotyrosine(Bzl)-OH onto a growing peptide chain attached to a resin.

1. Resin Preparation

  • Place the peptide-resin from the previous step into a suitable reaction vessel.

  • Swell the resin in DCM for 30 minutes to ensure optimal accessibility of reactive sites.

2. N-α-Boc Deprotection

  • Rationale: This step exposes the N-terminal amine of the resin-bound peptide, making it available for coupling with the incoming amino acid.[5]

  • Procedure:

    • Drain the swelling solvent (DCM).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. The TFA protonates the Boc group, causing it to cleave and form a stable tert-butyl cation and gaseous CO2.[7]

    • Drain the deprotection solution.

    • Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual TFA and byproducts.

3. Neutralization

  • Rationale: The deprotected amine exists as a trifluoroacetate salt, which is unreactive for the subsequent coupling step. A non-nucleophilic base is required to liberate the free amine.[4]

  • Procedure:

    • Add a solution of 5-10% DIPEA in DCM to the resin.

    • Agitate for 5 minutes and drain. Repeat once.

    • Wash the resin with DCM (5x) to remove excess DIPEA, which could interfere with the coupling reaction.

4. Coupling of Boc-D-homotyrosine(Bzl)-OH

  • Rationale: This is the core peptide bond-forming step. A coupling reagent is used to activate the carboxylic acid of Boc-D-homotyrosine(Bzl)-OH, converting it into a highly reactive species that readily acylates the free N-terminal amine on the resin. HBTU is an efficient aminium-based reagent that promotes rapid coupling with minimal side reactions.[8]

  • Procedure:

    • Pre-activation: In a separate vessel, dissolve Boc-D-homotyrosine(Bzl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes. This forms the reactive HOBt-ester of the amino acid.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete reaction. If the test is positive (beads turn blue/purple), the coupling step should be repeated ("double coupling").[9]

    • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

The resin is now ready for the next cycle of deprotection and coupling.

C. Final Cleavage and Deprotection
  • Rationale: After the final coupling cycle, the N-terminal Boc group is removed. The peptide is then cleaved from the solid support, and all "permanent" side-chain protecting groups (like the Benzyl ether on homotyrosine) are removed simultaneously using a very strong acid.[10]

  • Safety Precaution: This procedure, especially when using HF, is extremely hazardous and must be performed by trained personnel in a dedicated apparatus and a specialized fume hood.

  • Procedure (HF Cleavage):

    • Thoroughly dry the peptide-resin under high vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 95% HF, 5% anisole) to the vessel. Anisole acts as a scavenger to trap the reactive benzyl and tert-butyl cations generated during cleavage, preventing them from modifying sensitive residues like tryptophan or methionine.[4]

    • Stir the reaction at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

D. Peptide Precipitation and Purification
  • Precipitation: Transfer the cleaved peptide/resin mixture to a centrifuge tube and triturate with cold diethyl ether. This precipitates the peptide while dissolving organic byproducts.

  • Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to obtain the crude peptide pellet.

  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry (MS).[12][13]

II. Solution-Phase Incorporation of Boc-D-homotyrosine

While less common for discovery, solution-phase synthesis is valuable for large-scale production or fragment condensation.[14] The core chemistry is similar, but purification occurs after each step.

Solution-Phase Workflow Diagram

Solution_Phase AA1 Boc-D-hTyr(Bzl)-OH Coupling Coupling (DIC/HOBt in DMF) AA1->Coupling AA2 H-AA2-OR (e.g., Methyl Ester) AA2->Coupling Dipeptide Boc-D-hTyr(Bzl)-AA2-OR Coupling->Dipeptide Purify1 Purification (Extraction/Crystallization) Dipeptide->Purify1 Deprotect_N N-terminal Deprotection (TFA/DCM) Purify1->Deprotect_N Elongate at N-terminus Deprotect_C C-terminal Deprotection (Saponification, e.g. LiOH) Purify1->Deprotect_C Elongate at C-terminus Free_N H-D-hTyr(Bzl)-AA2-OR Deprotect_N->Free_N Free_C Boc-D-hTyr(Bzl)-AA2-OH Deprotect_C->Free_C

Caption: General workflow for solution-phase dipeptide synthesis.

A typical solution-phase coupling involves reacting Boc-D-homotyrosine(Bzl)-OH with the ester-protected C-terminus of another amino acid (e.g., H-Gly-OMe) using a coupling reagent like DIC/HOBt. After the reaction, the protected dipeptide is purified via extraction or crystallization to remove excess reagents and byproducts. Subsequently, either the N-terminal Boc group or the C-terminal ester is selectively removed to allow for further chain elongation.

III. Troubleshooting and Key Considerations

Problem Potential Cause Solution
Incomplete Coupling Steric hindrance; peptide aggregation on resin.Perform a "double coupling" by repeating the coupling step. Use a more potent coupling reagent like HATU. Switch to a solvent like NMP or add chaotropic salts to disrupt aggregation.[15]
Low Purity After Cleavage Incomplete deprotection of side chains; scavenger-cation side reactions.Ensure sufficient cleavage time and an effective scavenger cocktail. For sequences with Arg(Tos), longer cleavage times may be needed.[16]
Side-Chain Acylation Unprotected hydroxyl group on homotyrosine.Always use a side-chain protected derivative, such as Boc-D-homotyrosine(Bzl)-OH, for Boc-SPPS.
Aspartimide Formation For sequences containing Asp-Gly or Asp-Ser.In Boc-SPPS, this is less prevalent than in Fmoc-SPPS. Using in-situ neutralization protocols can further suppress this side reaction.[15][16]

IV. References

  • Baumann, K., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]

  • Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Blog. [Link]

  • International Journal of Science and Research Archive (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSR Archive. [Link]

  • Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Link]

  • Zhang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PubMed. [Link]

  • Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

  • J&K Scientific LLC (2021). BOC Protection and Deprotection. J&K Scientific Resources. [Link]

  • JPT Peptide Technologies (n.d.). Peptide Characterization & Analytics. JPT Services. [Link]

  • Oxford Global (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global Articles. [Link]

  • Biovera (2024). HPLC Analysis Methods for Peptide Characterization. Biovera Laboratory Research. [Link]

  • Tam, J. P., et al. (1995). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Nowick Laboratory (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Nowick Group Protocols. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. [Link]

  • AAPPTec (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec Resources. [Link]

  • AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Library. [Link]

  • Khadse, S., et al. (2018). Side reactions in peptide synthesis: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • AAPPTec (n.d.). Coupling Reagents. AAPPTec Technical Library. [Link]

  • Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis. Google Patents (WO2019217116A1).

  • Beyermann, M., & Bienert, M. (1996). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Papini, A. M., et al. (2015). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Chemsrc (2025). Boc-Homo-Tyrosine | CAS#:198473-94-8. Chemsrc Database. [Link]

Sources

Application Notes & Protocols for the Deprotection of Boc Groups from D-Homotyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deprotection in Advanced Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the stepwise assembly of peptides.[1][2] Its stability across a wide range of nucleophilic and basic conditions, combined with its clean, acid-labile removal, makes it an invaluable tool for synthetic chemists.[2] This guide focuses on the deprotection of Boc from D-homotyrosine, a non-canonical amino acid of significant interest in medicinal chemistry and drug development.[3] The additional methylene group in its side chain compared to standard tyrosine can impart unique conformational properties and alter biological activity, making it a valuable building block for novel peptide-based therapeutics.[4]

Achieving a clean and efficient removal of the Boc group from D-homotyrosine is paramount for the successful synthesis of the final active pharmaceutical ingredient (API).[1] This document provides an in-depth analysis of the underlying chemical principles, potential side reactions, and field-proven protocols to guide researchers in executing this critical synthetic step with precision and high yield.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[5] While seemingly straightforward, a nuanced understanding of the mechanism is critical for troubleshooting and optimization. The process universally proceeds through three key stages:[5][6][7]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[6] This step activates the protecting group.

  • Fragmentation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation yields two highly stable species: the tert-butyl cation and an unstable carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][6] The newly liberated amine is then protonated by the excess acid in the reaction medium, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system, as the evolution of CO2 gas can cause pressure buildup.[2][5][6]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Boc_Amine Boc-NH-R Protonated Boc(H+)-NH-R (Protonated Intermediate) Boc_Amine->Protonated + H+ Carbamic_Acid HOOC-NH-R (Carbamic Acid) Protonated->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation (t-Bu+) Protonated->tBu_Cation Free_Amine H2N-R (Free Amine) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Amine_Salt H3N+-R · X- (Amine Salt) Free_Amine->Amine_Salt + H+X-

Caption: Acid-catalyzed mechanism of Boc deprotection.

Critical Challenge: Side-Chain Alkylation in Tyrosine Derivatives

The primary challenge in the deprotection of Boc-D-homotyrosine arises from the electrophilic nature of the tert-butyl cation generated during the fragmentation step.[6][8] This cation can react with any nucleophilic sites within the molecule, leading to undesired side products. The electron-rich phenolic ring of the D-homotyrosine side chain is a prime target for this electrophilic attack, a side reaction known as C-alkylation.[9][10] This leads to the formation of 3-tert-butyl-D-homotyrosine, a persistent impurity that can be difficult to separate from the desired product.

This issue is not unique to homotyrosine; other residues with electron-rich side chains, such as tryptophan, methionine, and cysteine, are also highly susceptible to alkylation.[5][10]

The Solution: Strategic Use of Scavengers

To mitigate C-alkylation and other side reactions, "scavengers" are added to the deprotection cocktail.[10] These are nucleophilic agents designed to be more reactive towards the tert-butyl cation than the sensitive side chains of the peptide.[10] By trapping the carbocation, they prevent it from reacting with the desired product.

Side_Reaction_Mitigation cluster_main Boc Deprotection cluster_pathways Reaction Pathways Start Boc-D-Homotyrosine Deprotection Deprotection (e.g., TFA) Start->Deprotection tBu tert-Butyl Cation Deprotection->tBu generates Desired Desired Product (D-Homotyrosine) tBu->Desired Avoids Reaction Side_Product Side Product (C-Alkylated Homotyrosine) tBu->Side_Product Undesired Alkylation Trapped Trapped Cation tBu->Trapped Quenched by Scavenger Scavenger (e.g., TIS, H2O) Scavenger->Trapped

Caption: Competing reaction pathways for the tert-butyl cation.

Table 1: Common Scavengers for Boc Deprotection
ScavengerTarget Residue(s)Typical ConcentrationNotes
Water (H₂O) Tryptophan2.5% - 5% (v/v)General purpose, helps hydrolyze the cation.
Triisopropylsilane (TIS) Tryptophan, Tyrosine2.5% - 5% (v/v)Highly effective at reducing the tert-butyl cation.[10]
Thioanisole Tryptophan, Methionine5% (v/v)Particularly useful for sulfur-containing amino acids.[11]
1,2-Ethanedithiol (EDT) Cysteine, Methionine2.5% (v/v)Prevents oxidation and alkylation of thiol groups.

For D-homotyrosine, a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a robust starting point to effectively suppress side-chain alkylation.[10]

Validated Experimental Protocols

Two primary methods are widely employed for Boc deprotection, differing in the acid and solvent system used. The choice depends on the substrate's sensitivity and the desired strength of the acidic conditions.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc deprotection due to the high efficiency and volatility of TFA, which simplifies work-up.[2][5]

Materials and Reagents:

  • Boc-D-homotyrosine substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Scavenger(s) (e.g., Triisopropylsilane, Water)

  • Cold diethyl ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask and magnetic stirrer

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-D-homotyrosine (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Scavenger Addition: Add the appropriate scavenger(s). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Deprotection: Cool the mixture in an ice bath (0 °C). Slowly add TFA to the desired final concentration (typically 25-50% v/v).[5]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC, HPLC, or LC-MS.[12] Reaction is typically complete within 1-2 hours.[7]

  • Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Precipitation: Add cold diethyl ether to the resulting oil/residue to precipitate the deprotected D-homotyrosine as its TFA salt.[5]

  • Isolation: Isolate the solid product by filtration or by centrifugation followed by decantation of the ether.

  • Washing: Wash the solid pellet multiple times with cold diethyl ether to remove residual scavengers and TFA.[5]

  • Drying: Dry the final product under high vacuum.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

A solution of 4M HCl in dioxane is a stronger and often faster alternative to TFA/DCM, useful for more sterically hindered or challenging substrates.[7][10][13]

Materials and Reagents:

  • Boc-D-homotyrosine substrate

  • 4M HCl in 1,4-Dioxane solution

  • Cold diethyl ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask and magnetic stirrer

Step-by-Step Procedure:

  • Preparation: Place the Boc-D-homotyrosine (1.0 equiv.) into a dry round-bottom flask under an inert atmosphere.

  • Deprotection: Add the 4M HCl in dioxane solution.[7][14] A typical ratio is 10 mL of solution per gram of substrate.

  • Reaction: Stir the mixture at room temperature. The deprotected product will often precipitate out of the solution as the hydrochloride salt. Monitor the reaction by TLC or LC-MS. Reaction is typically complete in 30 minutes to 2 hours.[13][15][16]

  • Isolation: If a precipitate has formed, collect the solid by filtration. If the product remains in solution, remove the solvent by rotary evaporation.[7]

  • Trituration/Washing: Triturate the resulting solid/residue with cold diethyl ether to ensure complete precipitation and to wash away any soluble impurities. Filter the solid.

  • Drying: Dry the final D-homotyrosine hydrochloride salt under high vacuum.

Experimental_Workflow Start 1. Dissolve Boc-D-Homotyrosine in Solvent (e.g., DCM) Additives 2. Add Scavengers (e.g., TIS, H2O) Start->Additives Acid 3. Add Acid (TFA or HCl/Dioxane) Additives->Acid React 4. Stir at Room Temp. (Monitor by HPLC/LC-MS) Acid->React Evaporate 5. Evaporate Solvent & Excess Acid React->Evaporate Precipitate 6. Precipitate Product with Cold Diethyl Ether Evaporate->Precipitate Isolate 7. Isolate Solid (Filter / Centrifuge) Precipitate->Isolate Wash 8. Wash with Cold Diethyl Ether Isolate->Wash Dry 9. Dry Under Vacuum Wash->Dry

Caption: General experimental workflow for Boc deprotection.

Protocol Comparison and Data Summary

The selection of a protocol should be based on the specific requirements of the synthesis.

Table 2: Comparison of Deprotection Protocols
ParameterProtocol 1: TFA / DCMProtocol 2: 4M HCl / Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M Hydrochloric Acid in 1,4-Dioxane
Typical Conditions 25-50% TFA in DCM, 1-2 hours, Room Temp[5]4M solution, 0.5-2 hours, Room Temp[13][15]
Advantages Milder conditions, high volatility of reagents simplifies removal, well-established in peptide synthesis.[1][5]Stronger acid can lead to faster and more complete deprotection for difficult substrates; product often precipitates directly as HCl salt.[10][13]
Disadvantages TFA is corrosive and requires careful handling; may be less effective for highly stable Boc groups.Dioxane is a suspected carcinogen and should be handled with care; HCl is highly corrosive; may not be suitable for substrates with other acid-sensitive groups that are stable to TFA.[8]

Analytical Monitoring

Robust analytical methods are essential for confirming the completion of the reaction and the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for monitoring reaction progress. A successful reaction is indicated by the disappearance of the hydrophobic Boc-protected starting material peak and the appearance of a more polar deprotected product peak.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation by verifying the mass-to-charge ratio (m/z) of the product, ensuring the correct molecular weight corresponding to the deprotected D-homotyrosine.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the complete removal of the Boc group by observing the disappearance of the characteristic singlet peak for the nine tert-butyl protons, typically found around 1.4 ppm.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection - Insufficient acid concentration or reaction time.- Steric hindrance around the Boc group.[10]- Increase the reaction time or the concentration of the acid.- Switch to the stronger 4M HCl/dioxane protocol.[10]
Side Product Formation - Alkylation of the homotyrosine ring by the tert-butyl cation.[10]- Ensure the addition of an appropriate scavenger cocktail (e.g., TFA/TIS/H₂O).[10]- Perform the reaction at a lower temperature (0 °C) to slow the rate of alkylation.
Low Product Recovery - Product is partially soluble in the precipitation solvent (diethyl ether).- Insufficient volume of ether used for precipitation.- Ensure the diethyl ether is ice-cold before use.- Use a larger volume of ether (at least 10-fold excess relative to the reaction volume).- Consider a different anti-solvent if solubility remains an issue.

Conclusion

The deprotection of the Boc group from D-homotyrosine is a critical transformation that demands careful control of reaction conditions and a proactive approach to mitigating side reactions. The use of strong acids like TFA or HCl provides an effective means of cleavage, but the co-generation of the reactive tert-butyl cation necessitates the inclusion of scavengers like triisopropylsilane to prevent unwanted C-alkylation of the phenolic side chain. By following the detailed protocols and analytical monitoring procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently and reliably perform this deprotection, ensuring the generation of high-purity D-homotyrosine-containing compounds for their research and development pipelines.

References

  • Benchchem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions with Boc-Tyr(Boc)-OH in Peptide Synthesis.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Benchchem. (n.d.). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
  • Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
  • ACS Publications. (n.d.). Practical enantioselective synthesis of a homotyrosine derivative and (R,R)-4-propyl-9-hydroxynaphthoxazine, a potent dopamine agonist | The Journal of Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Monitoring Reactions with Boc-cyclohexyl-D-Ala-OH.
  • ChemPep Inc. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. Retrieved from [Link]

  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Wordpress. Retrieved from ACS GCI Pharmaceutical Roundtable website.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Thieme. (n.d.). 2.6.4.2 Aromatic Hydroxy Groups. Retrieved from [Link]

  • Corpus UL. (n.d.). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cycli. Retrieved from [Link]

  • PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Chem-Impex. (n.d.). Fmoc-L-homotyrosine.
  • ResearchGate. (n.d.). Synthesis of tyrosine homologues and O-methyl derivatives. Retrieved from [Link]

Sources

Using D-homotyrosine to increase peptide metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Peptide Metabolic Stability via D-Homotyrosine Incorporation

Abstract

Peptide therapeutics often suffer from rapid in vivo clearance due to enzymatic degradation.[1] While standard D-amino acid substitution can improve stability, it frequently compromises biological activity by distorting the pharmacophore's spatial orientation.[2] This guide details the application of D-homotyrosine (D-hTyr) , a non-canonical amino acid that combines the proteolytic resistance of D-stereochemistry with the conformational flexibility of side-chain homologation. We present a comprehensive workflow for the rational design, solid-phase synthesis (SPPS), and metabolic validation of D-hTyr-modified peptides.

Introduction: The Stability-Potency Paradox

Native peptides are rapidly hydrolyzed by endogenous peptidases (e.g., chymotrypsin, DPP-IV, neprilysin), often resulting in plasma half-lives (


) of minutes. A common strategy to mitigate this is enantiomeric substitution  (replacing L-AA with D-AA).

However, a rigid L-to-D switch often inverts the side-chain vector, destroying receptor binding affinity. D-homotyrosine offers a unique solution:

  • D-Configuration: The backbone stereochemistry prevents the peptide bond from fitting into the S1/S1' pockets of proteases like chymotrypsin.

  • Homologation (Extra

    
    ):  The extended methylene bridge allows the phenolic side chain to "reach back" into the receptor's binding pocket, potentially restoring the contact points lost during the backbone inversion.
    

Mechanism of Action

The following diagram illustrates how D-hTyr evades proteolysis while attempting to preserve receptor binding.

ProteaseEvasion cluster_legend Mechanism Protease Protease Active Site (Stereospecific L-Recognition) Receptor Target Receptor (Binding Pocket) LTyr L-Tyrosine Peptide (Native) LTyr->Protease Fits Perfectly (Rapid Cleavage) LTyr->Receptor High Affinity DTyr D-Tyrosine Peptide (Rigid Inversion) DTyr->Protease Steric Clash (No Cleavage) DTyr->Receptor Side Chain Misaligned (Low Affinity) DhTyr D-Homotyrosine Peptide (Flexible Adaptation) DhTyr->Protease Backbone Clash (High Stability) DhTyr->Receptor Extended Reach (Restored Affinity)

Figure 1: Mechanistic comparison of L-Tyr, D-Tyr, and D-hTyr interactions with proteases and receptors.

Protocol: Fmoc-Solid Phase Synthesis of D-hTyr Peptides

Pre-requisite: Ensure you have Fmoc-D-HomoTyr(tBu)-OH . If not available as a standard catalog item, it is often custom-synthesized or available from specialized vendors (e.g., Chem-Impex, Bachem).

Materials
  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids). Loading: 0.3–0.5 mmol/g.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Synthesis Workflow
  • Resin Swelling:

    • Weigh resin into a fritted reaction vessel.

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Standard):

    • Add 20% Piperidine/DMF (5 mL per gram of resin).

    • Agitate for 5 mins. Drain.

    • Repeat with fresh solution for 10 mins. Drain.

    • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Coupling of D-Homotyrosine (Critical Step):

    • Note: Non-canonical amino acids often have slower kinetics. We use HATU for higher efficiency.

    • Mix: 3.0 eq Fmoc-D-HomoTyr(tBu)-OH + 2.9 eq HATU in minimal DMF.

    • Activate: Add 6.0 eq DIEA. Pre-activate for 30 seconds (solution turns yellow).

    • Reaction: Add activated mixture to resin. Agitate for 2 hours (vs. standard 45 mins).

    • Monitoring: Perform a Kaiser Test (ninhydrin). If not blue-free, re-couple using fresh reagents.

  • Chain Elongation:

    • Proceed with standard Fmoc cycles for the remaining sequence.

  • Cleavage & Side-Chain Deprotection:

    • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

      
      .
      
    • Incubate for 3 hours at room temperature.

    • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

SPPS_Workflow Start Start: Fmoc-Resin Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF/DCM) Deprotect->Wash1 Activate 3. Activation (Fmoc-D-hTyr + HATU + DIEA) Wash1->Activate Couple 4. Coupling (2 Hours, Agitation) Activate->Couple Test 5. Kaiser Test Couple->Test Test->Activate Fail (Blue) - Recouple NextAA Next Amino Acid? Test->NextAA Pass (Colorless) NextAA->Deprotect Yes Cleave 6. Cleavage (TFA/TIS/H2O) NextAA->Cleave No (Sequence Complete) Finish Lyophilized Peptide Cleave->Finish

Figure 2: SPPS workflow highlighting the modified coupling parameters for D-hTyr.

Validation: Metabolic Stability Assays

To quantify the stability enhancement, compare the D-hTyr analog against the native peptide and a standard D-Tyr analog.

Assay A: Human Plasma Stability
  • Preparation: Spike peptide (final conc. 10 µM) into pooled human plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (with internal standard) to precipitate plasma proteins. Centrifuge at 10,000g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Plot % remaining vs. time.

Assay B: Liver Microsomal Stability
  • Purpose: Assess susceptibility to CYP450-mediated metabolism (oxidative degradation), though proteolysis is usually the primary driver for peptides.

  • Protocol: Incubate 1 µM peptide with human liver microsomes (0.5 mg/mL protein) + NADPH regenerating system at 37°C.

Data Interpretation (Hypothetical Case Study)

Target: Enkephalin Analog (Native sequence: Tyr-Gly-Gly-Phe-Leu) Modification: Position 1 (Tyrosine).

Peptide VariantSequencePlasma

(min)
Receptor Affinity (

nM)
Notes
Native L-Tyr -Gly-Gly-Phe-Leu3.51.2Rapid degradation by aminopeptidases.
Analog A D-Tyr -Gly-Gly-Phe-Leu> 240450.0Highly stable, but potency lost (steric clash).
Analog B D-hTyr -Gly-Gly-Phe-Leu> 240 4.8 Optimal. Stability of D-AA with restored potency.

Table 1: Comparative stability and affinity data demonstrating the strategic advantage of D-homotyrosine.

Troubleshooting & Best Practices

  • Solubility: D-hTyr peptides can be more hydrophobic than native sequences.

    • Solution: If HPLC purification is difficult, use a C4 column instead of C18, or run a shallower gradient (e.g., 0.5% B/min).

  • Racemization: While D-amino acids are stable, the activation step can induce epimerization if prolonged excessively or if base concentration is too high.

    • Control: Use Oxyma Pure as an additive if using DIC coupling to suppress racemization.

  • Identification: D-hTyr has a mass shift of +14.02 Da (one

    
     group) relative to Tyrosine. Ensure your MS method accounts for this shift (Tyr = 163 Da residue; hTyr = 177 Da residue).
    

References

  • Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine: Strategies for Modulating Metabolic Stability and Bioavailability." Current Medicinal Chemistry. Link

  • Sasamal, P. K., et al. (2023). "Methods to improve the metabolic stability of peptides."[1] Creative Peptides Application Notes. Link

  • Werder, M., et al. (1999). "Design and synthesis of a D-homotyrosine-containing analog of the opioid peptide dynorphin A." Journal of Peptide Research. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link

  • Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways." Technical Guides. Link

Sources

Fmoc vs Boc strategy for homotyrosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Integration of Homotyrosine Derivatives: Fmoc vs. Boc Architectures Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Homotyrosine Challenge

Homotyrosine (Hty), the higher homologue of tyrosine containing an ethyl group between the


-carbon and the phenol ring (

), is a critical tool in medicinal chemistry for probing the spatial requirements of ligand-receptor interactions. By extending the phenolic pharmacophore, Hty modulates potency and selectivity in peptide mimetics.

However, its incorporation presents distinct synthetic challenges compared to native tyrosine. The primary hurdle lies in the nucleophilicity of the phenolic side chain, which invites O-acylation if unprotected, and the risk of electrophilic aromatic substitution during final cleavage. This guide dissects the two dominant strategies—Fmoc/tBu and Boc/Bzl —providing a technical roadmap for selecting and executing the optimal synthesis based on peptide complexity and downstream applications.[1]

Strategic Analysis: Fmoc vs. Boc Architectures

The choice between Fmoc and Boc strategies for Hty is not merely a preference for reagents; it is a decision dictated by the orthogonality required for the specific peptide sequence.

The Fmoc/tBu Strategy (Base-Labile)
  • Mechanism: Relies on the base-labile Fmoc group for N

    
    -protection and the acid-labile tert-butyl (tBu) ether for the phenolic side chain.[2]
    
  • The Hty Advantage: The tBu group is removed by Trifluoroacetic Acid (TFA). The resulting tert-butyl carbocation is bulky and less prone to attacking the electron-rich phenol ring of Hty compared to benzyl cations generated in Boc chemistry.

  • Best For: Routine synthesis, acid-sensitive sequences (e.g., containing Trp, Met), and automated SPPS.

The Boc/Bzl Strategy (Acid-Labile)
  • Mechanism: Utilizes the acid-labile Boc group (removed by TFA) and strong-acid-labile side chain protection (removed by HF or TFMSA).

  • The Hty Criticality: Simple Benzyl (Bzl) protection is often insufficient for Tyrosine/Homotyrosine in Boc chemistry due to the "3-benzyltyrosine" rearrangement side reaction.

  • The Solution: For Hty, one must use 2-Bromobenzyloxycarbonyl (2-Br-Z) or 2,6-Dichlorobenzyl (2,6-Cl2-Bzl) protection. The electron-withdrawing halogens destabilize the benzylic carbocation formed during HF cleavage, preventing it from alkylating the Hty phenol ring [1].

  • Best For: "Difficult" sequences prone to aggregation (TFA disrupts H-bonds), thioester synthesis, or base-sensitive moieties.

Application Note A: Fmoc Strategy Protocol

Objective: Synthesis of a peptide containing L-Homotyrosine using Fmoc-SPPS.

Reagents & Materials[3][4][5][6][7][8][9]
  • Building Block: Fmoc-L-Hty(tBu)-OH (Commercially available or synthesized via Schöllkopf auxiliary).

  • Resin: Wang Resin (for C-terminal acids) or Rink Amide Resin (for amides).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[3]

    • Rationale: DIC/Oxyma is preferred over HATU/DIEA for expensive unnatural amino acids to minimize racemization risks while maintaining high coupling efficiency [2].

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt.

    • Insight: HOBt is added to suppress aspartimide formation if Asp residues are present in the sequence.

Step-by-Step Protocol
  • Resin Swelling:

    • Swell resin in DMF for 30 min. Drain.

  • Fmoc Deprotection (The Cycle):

    • Treat with 20% Piperidine/DMF (2 x 5 min).

    • Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

    • Wash with DMF (5 x 1 min).

  • Coupling of Fmoc-Hty(tBu)-OH:

    • Dissolve Fmoc-Hty(tBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

    • Add mixture to resin.[] Agitate for 60–90 minutes at room temperature.

    • Checkpoint: Perform Kaiser Test (ninhydrin). If blue (positive), recouple using HATU/DIEA (2.0 eq).

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/DIEA/DMF (10:5:85) to cap unreacted amines.

  • Final Cleavage & Global Deprotection:

    • Cocktail: TFA / TIS / H2O (95:2.5:2.5).

    • Note: For sequences with Met/Cys, add EDT (2.5%) to scavenge reactive species.

    • Incubate for 2–3 hours.

    • Precipitate in cold diethyl ether.

Application Note B: Boc Strategy Protocol

Objective: Synthesis of a difficult/aggregating peptide containing L-Homotyrosine using Boc-SPPS.

Reagents & Materials[3][4][5][6][7][8][9]
  • Building Block: Boc-L-Hty(2-Br-Z)-OH .

    • Critical: Do NOT use Boc-Hty(Bzl)-OH. The risk of ring alkylation during HF cleavage is too high.

  • Resin: MBHA Resin (for amides) or PAM Resin (for acids).

  • Deprotection: 50% TFA in DCM.

  • Neutralization: 10% DIEA in DCM.

Step-by-Step Protocol
  • Boc Deprotection:

    • Treat with 50% TFA/DCM (1 x 2 min, 1 x 20 min).

    • Note: TFA disrupts secondary structure aggregation, often making Boc superior for "sticky" peptides.

  • Wash & Neutralization:

    • Wash DCM (3x).

    • Treat with 10% DIEA/DCM (2 x 1 min) to remove TFA salts.

  • Coupling:

    • Activate Boc-Hty(2-Br-Z)-OH using HBTU/DIEA or DCC/HOBt.

    • Protocol: 3.0 eq AA, 2.8 eq HBTU, 6.0 eq DIEA in DMF.

    • Coupling time: 1–2 hours.[3]

  • HF Cleavage (The High-Risk Step):

    • Apparatus: Teflon/Kel-F HF line (Glass is dissolved by HF).

    • Scavenger Cocktail: p-Cresol / p-Thiocresol (90:10) added to the resin.

    • Mechanism:[5][6][7][8][9] p-Cresol acts as a "carbonium ion sink." It is essential to capture the 2-bromobenzyl carbocation generated from the Hty side chain.

    • Condense anhydrous HF (~10 mL per g resin) at -78°C.

    • Warm to 0°C and stir for 60 minutes.

    • Evaporate HF under vacuum (maintain 0°C to prevent side reactions).

  • Extraction:

    • Wash resin with ether (removes scavengers).

    • Extract peptide with 10% Acetic Acid/Water.

    • Lyophilize immediately.

Comparative Data Analysis

FeatureFmoc StrategyBoc Strategy
Hty Derivative Fmoc-Hty(tBu)-OHBoc-Hty(2-Br-Z)-OH
Side Chain Stability Stable to base; cleaved by TFA.Stable to TFA; cleaved by HF.[6]
Primary Risk Incomplete coupling (steric bulk).Ring Alkylation (if wrong protection used).
Aggregation Handling Moderate (Use Pseudoprolines/Dipeptides).Superior (TFA breaks H-bonds every cycle).
Safety Profile High (Corrosive but manageable).Low (HF is potentially lethal; requires specialized training).
Cost Reagents are cheaper; Hty deriv.[] expensive.Solvents (DCM) cheaper; HF line expensive.

Visualizations

Figure 1: Decision Matrix for Homotyrosine Synthesis

Hty_Decision_Matrix Start Peptide Sequence with Homotyrosine (Hty) Check_Agg Is the sequence >20 AA or prone to aggregation? Start->Check_Agg Check_Sens Does it contain Base-Sensitive residues (e.g., Asp-Gly, modified side chains)? Check_Agg->Check_Sens No Boc_Route Select Boc Strategy Check_Agg->Boc_Route Yes (High Aggregation) Fmoc_Route Select Fmoc Strategy Check_Sens->Fmoc_Route No (Standard) Check_Sens->Boc_Route Yes (Base Sensitive) Fmoc_Details Use Fmoc-Hty(tBu)-OH Cleavage: TFA/TIS/H2O Safe & Automatable Fmoc_Route->Fmoc_Details Boc_Details Use Boc-Hty(2-Br-Z)-OH Cleavage: HF + p-Cresol Prevents Ring Alkylation Boc_Route->Boc_Details

Caption: Decision tree for selecting the optimal protection strategy for Homotyrosine incorporation based on sequence length and sensitivity.

Figure 2: Orthogonality & Cleavage Mechanism

Hty_Mechanism cluster_0 Fmoc/tBu Pathway cluster_1 Boc/Br-Z Pathway Fmoc_Hty Fmoc-Hty(tBu)-Resin TFA_Step TFA Cleavage (95%) Fmoc_Hty->TFA_Step tBu_Cation t-Butyl Cation (Bulky, Stable) TFA_Step->tBu_Cation Product_F H-Hty-OH Peptide TFA_Step->Product_F Scavenger Scavenged by TIS tBu_Cation->Scavenger Trapped Boc_Hty Boc-Hty(2-Br-Z)-Resin HF_Step HF Cleavage (0°C) Boc_Hty->HF_Step Bzl_Cation 2-Br-Benzyl Cation (Destabilized) HF_Step->Bzl_Cation Product_B H-Hty-OH Peptide HF_Step->Product_B Risk Risk: Ring Alkylation Bzl_Cation->Risk If Unscavenged Scavenger_B Trapped by p-Cresol Bzl_Cation->Scavenger_B Preferred Path

Caption: Mechanistic comparison of side-chain removal. Note the critical role of scavengers in the Boc pathway to prevent alkylation.

References

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis.[11][12][13] The Journal of Organic Chemistry, 38(3), 591–592. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with Boc-D-hTyr-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-D-hTyr-OH

Welcome to the technical support center for Boc-D-hTyr-OH (N-tert-butoxycarbonyl-D-tyrosine). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this key amino acid derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your experiments proceed efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project. What are the recommended initial solvents for dissolving Boc-D-hTyr-OH?

A1: The selection of an appropriate solvent is the critical first step for any successful experiment. Boc-D-hTyr-OH, like many other Boc-protected amino acids, is generally soluble in polar aprotic organic solvents.[1] The tert-butyloxycarbonyl (Boc) group increases the compound's lipophilicity compared to the free amino acid, favoring organic media over aqueous solutions.[2][3]

For initial attempts, we recommend the following solvents, which are standard in peptide synthesis and related applications:[4][5]

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent. A high concentration of 100 mg/mL in DMSO has been reported, though this may require sonication to achieve.[6]

  • N,N-Dimethylformamide (DMF): A workhorse solvent in peptide synthesis, DMF is an excellent choice for dissolving Boc-protected amino acids and other reagents.[5][7]

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMF, NMP has strong solvating properties and can sometimes be more effective for sequences prone to aggregation.[8]

  • Dichloromethane (DCM): While often used in solid-phase peptide synthesis (SPPS) for resin swelling, DCM can also be an effective solvent for Boc-protected amino acids.[1][5]

The following table summarizes the properties of these recommended solvents.

SolventClassPolarity IndexBoiling Point (°C)Key Considerations
DMSO Polar Aprotic7.2189Excellent solvating power, but can be hygroscopic. Use freshly opened solvent.[6]
DMF Polar Aprotic6.4153Widely used, but can decompose over time to form dimethylamine.[5]
NMP Polar Aprotic6.5202A strong solvent, sometimes superior to DMF for difficult sequences.[8][9]
DCM Halogenated3.140Good for polystyrene resins, but less polar than DMF/NMP.[5]
Q2: My Boc-D-hTyr-OH is not dissolving in DMF, even at a moderate concentration. What are the immediate troubleshooting steps?

A2: This is a common issue that can often be resolved with a systematic approach. The insolubility may stem from several factors including solvent quality, insufficient solvation energy, or intermolecular aggregation.

Below is a troubleshooting workflow to guide your next steps.

start Boc-D-hTyr-OH fails to dissolve in primary solvent (e.g., DMF) check_solvent Step 1: Verify Solvent Quality - Use anhydrous, high-purity grade? - Freshly opened bottle? start->check_solvent add_energy Step 2: Increase Solvation Energy check_solvent->add_energy  Yes protocol1 Action: Use fresh, anhydrous DMF. Re-attempt dissolution. check_solvent->protocol1  No cosolvent Step 3: Use a Co-Solvent System add_energy->cosolvent  No effect protocol2 Action: Gently warm (30-40°C) and/or sonicate the mixture. See Protocol 1. add_energy->protocol2 success Issue Resolved add_energy->success  Dissolves change_solvent Step 4: Switch Primary Solvent cosolvent->change_solvent  No effect protocol3 Action: Add DCM to DMF (e.g., 1:1 v/v). Attempt dissolution. cosolvent->protocol3 cosolvent->success  Dissolves protocol4 Action: Attempt to dissolve in pure DMSO or NMP. change_solvent->protocol4 change_solvent->success  Dissolves fail Issue Persists (Proceed to Q3/Q4) change_solvent->fail  No effect protocol1->add_energy protocol2->cosolvent  No effect protocol2->success  Dissolves protocol3->change_solvent  No effect protocol3->success  Dissolves protocol4->success  Dissolves protocol4->fail  No effect

Caption: Troubleshooting workflow for initial solubility issues.

Causality Explained:

  • Solvent Quality: Polar aprotic solvents like DMF and DMSO are hygroscopic. Absorbed water can significantly alter the solvent's polarity and reduce its ability to dissolve non-polar solutes. Furthermore, aged DMF can contain dimethylamine impurities from decomposition, which can interfere with subsequent reactions.[5] Always start with anhydrous, high-purity solvent from a freshly opened container.

  • Solvation Energy: Dissolution requires energy to overcome the crystal lattice forces of the solid. Gentle heating increases kinetic energy, while sonication uses ultrasonic waves to break apart solute aggregates, increasing the surface area available for solvation.[10][11]

  • Co-solvents: Sometimes a single solvent is not optimal. A mixture, such as DMF/DCM, can provide a blended polarity profile that better matches the solute, improving solubility.[10]

  • Stronger Solvents: If DMF fails, switching to a solvent with superior solvating properties like NMP or DMSO is a logical next step.[8][9]

Q3: Can pH be adjusted to improve the solubility of Boc-D-hTyr-OH, particularly in mixed aqueous or protic solvents?

A3: Absolutely. This is an advanced technique that leverages the amphoteric nature of the amino acid backbone. While Boc-D-hTyr-OH has poor solubility in pure water, its solubility is highly pH-dependent in aqueous or protic co-solvent systems.[12]

The Chemical Principle: Boc-D-hTyr-OH has two ionizable protons: one on the carboxylic acid group (pKa ~2-3) and one on the phenolic hydroxyl group (pKa ~10). At neutral pH, the molecule is in its less soluble, neutral (protonated acid) form. By adjusting the pH, you can convert it into a more soluble salt.[13][14]

  • Adding a Base: Deprotonating the carboxylic acid with a mild base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base like DIPEA) to a pH > 5 will form the corresponding carboxylate salt. This anionic species is significantly more polar and thus more soluble in polar protic solvents.

  • Adding an Acid: While the Boc group is acid-labile, it is generally stable to mild acidic conditions (pH > 3) for short periods.[15] However, using acid to protonate the molecule is not a recommended strategy for improving solubility due to the risk of premature deprotection.[16] The primary strategy should focus on basification.

The diagram below illustrates this principle.

Low_pH Low pH (< 2) Boc-D-hTyr-OH (Neutral Form) RISK: Boc Deprotection Mid_pH Neutral pH (~3-8) Boc-D-hTyr-OH (Neutral Form) LOW SOLUBILITY Low_pH->Mid_pH Add Base Mid_pH->Low_pH Add Strong Acid High_pH High pH (> 9) Boc-D-hTyr-O⁻ (Carboxylate) (Anionic Salt Form) HIGH SOLUBILITY Mid_pH->High_pH Add Base High_pH->Mid_pH Add Acid

Caption: Effect of pH on the ionization state and solubility of Boc-D-hTyr-OH.

This technique is particularly useful when preparing stock solutions for assays that use buffered aqueous systems. See Protocol 2 for a detailed methodology.

Q4: I suspect my material has formed aggregates. How can I confirm this and what is the best way to break them up?

A4: Aggregation is a common problem, especially with compounds capable of extensive hydrogen bonding, like Boc-D-hTyr-OH (via its carboxylic acid and phenolic -OH groups). Aggregates behave like larger, less soluble particles, hindering dissolution.

Confirmation and Resolution:

  • Visual Inspection: If, after adding solvent, the material appears as a gel or a persistent cloudy suspension rather than a fine powder at the bottom, aggregation is likely.[11]

  • Sonication: As mentioned in A2, sonication is the most direct physical method to break up aggregates.[17] A standard laboratory ultrasonic bath is usually sufficient.

  • Chaotropic Agents: In highly persistent cases, particularly in contexts like solid-phase synthesis, washing with solutions containing chaotropic salts (e.g., LiCl in DMF) can disrupt the non-covalent interactions (like hydrogen bonds) that hold aggregates together.[9] This is an aggressive method and should be followed by thorough washes with pure solvent to remove the salt.

  • Disruptive Solvents: Solvents like DMSO are excellent at disrupting hydrogen bonds and can often dissolve aggregates that are intractable in DMF or DCM.[9]

Experimental Protocols

Protocol 1: Standardized Small-Scale Solubility Test with Sonication

Objective: To determine the solubility of Boc-D-hTyr-OH in a specific solvent and to facilitate dissolution using physical methods.

Materials:

  • Boc-D-hTyr-OH (e.g., 5-10 mg)

  • High-purity, anhydrous solvent (e.g., DMF, DMSO)

  • Small vial (e.g., 2 mL glass vial) with a screw cap

  • Magnetic stir bar (optional)

  • Vortex mixer

  • Laboratory ultrasonic bath

  • Water bath or heating block (optional, for gentle warming)

Procedure:

  • Weigh a precise amount of Boc-D-hTyr-OH (e.g., 10.0 mg) into the vial.

  • Add a small, measured volume of the solvent to the vial to create a concentrated slurry (e.g., 100 µL for a target of 100 mg/mL).

  • Cap the vial securely and vortex the mixture vigorously for 30 seconds.

  • Place the vial in an ultrasonic bath and sonicate for 5-10 minutes. Check for dissolution.

  • If the solid persists, gently warm the vial to 30-40°C while stirring or intermittently vortexing. Caution: Avoid excessive heat, as it can potentially degrade the compound.[10]

  • If the compound dissolves, note the concentration. If not, add another measured aliquot of solvent and repeat steps 3-5 until a clear solution is obtained. This will establish the approximate solubility limit.

Protocol 2: pH-Mediated Solubilization for Aqueous Systems

Objective: To dissolve Boc-D-hTyr-OH by converting it to its more soluble carboxylate salt form for use in buffered solutions.

Materials:

  • Boc-D-hTyr-OH

  • Co-solvent (e.g., DMSO or ethanol)

  • Deionized water or desired aqueous buffer

  • A weak base solution (e.g., 1 M NaHCO₃ or 0.5 M Na₂CO₃)

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Create a slurry of Boc-D-hTyr-OH in a minimal amount of a water-miscible organic co-solvent (e.g., dissolve 28.1 mg in 200 µL of DMSO). This initial step helps to wet the compound.

  • Slowly add the desired aqueous buffer (e.g., 800 µL of PBS to reach a final volume of 1 mL). The solution will likely be a cloudy suspension.

  • While stirring, add the weak base solution dropwise. Monitor the pH continuously.

  • As the pH rises above ~4.5-5.0, the suspension should clarify as the carboxylate salt is formed.

  • Continue adding the base until the solution is completely clear. Be careful not to overshoot the desired final pH of your application.

  • This method is a form of salt formation, a well-established technique for improving the aqueous solubility of ionizable drug candidates.[18][][20]

References

  • Solvent system for solid phase peptide synthesis.
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. ACS Publications. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Quora. [Link]

  • Peptide Solubilization. JPT. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

Sources

Minimizing side reactions of phenol group in homotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HTY-PHENOL-OPT-01 Subject: Minimizing Side Reactions of the Phenol Group in Homotyrosine Assigned Specialist: Senior Application Scientist, Peptide & Medicinal Chemistry Division

Welcome to the Hty Technical Support Hub

You are encountering challenges with Homotyrosine (Hty) , a non-proteinogenic homolog of tyrosine. While Hty extends the side chain by one methylene unit (


) compared to Tyrosine (Tyr), the chemical liability of the phenol group  remains the primary source of synthetic failure.

This guide treats the phenol moiety as a "nucleophilic time-bomb" during coupling and an "electrophilic magnet" during deprotection. Below are the protocols to neutralize these threats.

Module 1: The Coupling Phase (Preventing O-Acylation)

The Issue: During peptide coupling, the phenol hydroxyl group (


) is a nucleophile.[1] If left unprotected or if reaction conditions are too basic, the phenol will attack the activated carboxylate of the incoming amino acid. This creates a branched ester side product (O-acylation) rather than the desired linear amide backbone.

The Mechanism: The phenol oxygen competes with the


-amine. Although the amine is more nucleophilic, the high concentration of activated esters (e.g., HBTU/HATU activation) drives the O-acylation side reaction, especially if the phenol is deprotonated by bases like DIEA or NMM.

Protocol 1.1: Protection Strategy (The Gold Standard)

  • Recommendation: Never use unprotected Hty unless absolutely necessary.

  • Fmoc Chemistry: Use Fmoc-Hty(tBu)-OH . The tert-butyl ether sterically hinders the oxygen and removes its nucleophilicity.

  • Boc Chemistry: Use Boc-Hty(Br-Z)-OH or Boc-Hty(Bzl)-OH . The 2-bromobenzyloxycarbonyl (Br-Z) group is far more stable than standard Benzyl (Bzl) and prevents premature loss.

Protocol 1.2: Mitigation for Unprotected Hty If you must use unprotected Hty (e.g., late-stage functionalization):

  • Base Control: Do not exceed 2.0 equivalents of base (DIEA/TMP) relative to the amino acid.

  • Alternative Activation: Use carbodiimide chemistry (DIC/Oxyma) rather than onium salts (HATU/HBTU), as the latter are more aggressive toward phenols.

Visualization: The O-Acylation Competition

O_Acylation_Pathway ActivatedAA Activated Amino Acid (R-CO-OBt) Hty Homotyrosine Residue (Hty) ActivatedAA->Hty + NAttack N-Terminus Attack (Major Pathway) Hty->NAttack Fast (Kinetic) OAttack Phenol -OH Attack (Side Reaction) Hty->OAttack Slow (Base Promoted) Product Linear Peptide (Desired) NAttack->Product SideProduct Branched Ester (O-Acylated Impurity) OAttack->SideProduct

Figure 1: The kinetic competition between the desired N-acylation and the undesired O-acylation of the phenol group.

Module 2: The Deprotection Phase (Preventing Alkylation)[2]

The Issue: This is the most common failure point. When removing protecting groups (like t-Bu, Boc, or Trt) using Trifluoroacetic Acid (TFA), the protecting groups leave as carbocations (e.g., tert-butyl cation).[2]

The Hty phenol ring is electron-rich.[3] These carbocations act as electrophiles and attack the ring at the ortho position (Friedel-Crafts Alkylation), resulting in 3-tert-butyl-homotyrosine . This modification is irreversible.

The Solution: Scavenger Cocktails You must provide a "sacrificial nucleophile" (scavenger) that reacts with the carbocations faster than the Hty ring does.

Protocol 2.1: The "High-Risk" Scavenger Cocktail (Reagent K Analog) Use this cocktail when Hty(tBu) is present in the sequence.

ComponentVolume %RoleMechanism
TFA 82.5%Solvent/AcidCleaves protection groups.
Phenol 5.0%Primary Scavenger Mimics the Hty ring; absorbs cations preferentially.
Thioanisole 5.0%Accelerator/ScavengerAccelerates removal of Pbf/Trt groups; traps cations.
Water 5.0%HydrolysisQuenches reactive intermediates.
TIS 2.5%Silane ScavengerIrreversibly reduces carbocations to alkanes.

Note: TIS = Triisopropylsilane.[3] Do not use TES (Triethylsilane) if Tryptophan is present, as it can cause indole reduction.

Visualization: The Scavenger Defense System

Scavenger_Mechanism ProtectedHty Hty(tBu) Residue TFA TFA Treatment ProtectedHty->TFA Cation Tert-Butyl Cation (Electrophile) TFA->Cation Cleavage Scavenger Scavenger (Silane/Phenol) Cation->Scavenger Fast Capture HtyRing Hty Phenol Ring (Nucleophile) Cation->HtyRing Slow Attack SafeWaste Inert Byproduct (Isobutane/Alkylated Phenol) Scavenger->SafeWaste DamagedHty 3-tert-butyl-Hty (Irreversible Damage) HtyRing->DamagedHty

Figure 2: The critical role of scavengers in intercepting carbocations before they alkylate the Homotyrosine ring.

Module 3: Oxidation & Storage

The Issue: Like Tyrosine, Homotyrosine can undergo oxidative coupling to form di-homotyrosine (similar to dityrosine) or oxidize to quinone species under high pH or radical-generating conditions.

Protocol 3.1: Handling & Storage

  • Degassing: Always use degassed solvents (sparged with Nitrogen/Argon) for coupling reactions, especially if the reaction time exceeds 2 hours.

  • Lyophilization: Do not lyophilize Hty-containing peptides from basic solutions (e.g., ammonium bicarbonate) for extended periods. Prefer 0.1% TFA/Water or Acetic Acid.

  • Inert Atmosphere: Store the dry amino acid derivative under Argon at -20°C.

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Mass Spec shows +56 Da adduct tert-Butylation of the phenol ring (EAS).Insufficient Scavenging. Repeat synthesis using Protocol 2.1 (add Phenol/TIS). Ensure cleavage volume is high enough (10-20 mL/g resin).
Mass Spec shows +Mass of Amino Acid O-Acylation (Branched peptide).Base Excess. Reduce DIEA during coupling. Switch to Hty(tBu) if using unprotected Hty. Treat crude peptide with hydrazine (dangerous) or dilute NaOH (risky) to hydrolyze the ester selectively.
Low Yield / Incomplete Coupling Steric hindrance of Hty side chain.Double Coupling. Use 2x coupling cycles. Ensure pre-activation of the incoming AA before adding to the resin.
Peptide turns yellow/brown Phenol Oxidation (Quinone formation).Oxygen Exposure. Check solvent degassing. Ensure no strong oxidants were present.
References
  • Lundt, B. F., et al. (1978).[4] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[4][5][6] Establishes the mechanism of t-butyl cation generation and the necessity of scavengers like anisole/phenol.

  • Merrifield, R. B. (1963).[7] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Foundational text describing the benzyl protection of hydroxyl groups to prevent O-acylation.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[4][5][6] Comprehensive review detailing scavenger cocktails (Reagent K) specifically for Trp and Tyr (and by extension Hty) preservation.

  • BenchChem Technical Guides. (2025). "The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection." Modern industrial protocols for minimizing phenol side reactions.

Sources

Handling moisture sensitivity of Boc-amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Management for Boc-Amino Acid Derivatives

Welcome to the Technical Support Hub

Subject: Handling, Storage, and Troubleshooting of Moisture-Sensitive Boc-Derivatives Ticket ID: BOC-H2O-PROTOCOLS Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: While the tert-butyloxycarbonyl (Boc) protecting group is inherently robust against basic hydrolysis and nucleophilic attack, the activated derivatives required for peptide bond formation (e.g., N-carboxyanhydrides, active esters, acid chlorides) are acutely moisture-sensitive. Water acts as a competitive nucleophile, irreversibly quenching activated species and lowering coupling efficiency. This guide provides the protocols necessary to isolate moisture as a variable and eliminate it from your synthetic workflow.

Part 1: Stability Matrix & Storage Protocols

The moisture sensitivity of a Boc-amino acid depends entirely on its functional state. Use this matrix to determine the required handling rigor.

Table 1: Moisture Sensitivity by Derivative Class
Derivative ClassExample StructureMoisture SensitivityStorage RequirementPrimary Degradation Pathway
Free Acid Boc-Phe-OHLow Room Temp, DesiccatorGenerally stable; hygroscopic (absorbs water but does not react).
Active Ester Boc-Ala-OSu (NHS)Medium -20°C, DesiccatedHydrolysis to free acid + N-hydroxysuccinimide.
N-Carboxyanhydride Boc-Lys(Z)-NCACritical -20°C, Glovebox/InertPolymerization (initiated by trace water) or hydrolysis to amino acid.
Acid Fluoride Boc-AA-FHigh -20°C, Inert GasHydrolysis to free acid + HF.
Symmetric Anhydride (Boc-AA)₂OHigh Freshly PreparedHydrolysis to 2x Free Acid.
Storage Best Practices
  • Temperature Equilibrium: Never open a cold bottle immediately. Allow refrigerated (-20°C) Boc-derivatives to warm to room temperature in a desiccator before opening. Reason: Opening a cold bottle condenses atmospheric moisture onto the reagent, initiating hydrolysis.

  • Secondary Containment: Store highly sensitive derivatives (NCAs, Acid Fluorides) in heat-sealed mylar bags with silica packets or within a secondary jar containing Drierite™.

Part 2: The Mechanism of Failure (Visualization)

Understanding why moisture lowers yield is critical. In coupling reactions, water competes with the amine nucleophile.

G Start Boc-Amino Acid (Free Acid) Activation Activation Step (e.g., EDC/DIC) Start->Activation + Coupling Reagent Activated Activated Species (O-Acylisourea / Anhydride) Activation->Activated Product Peptide Bond (Success) Activated->Product Pathway A: Aminolysis (Fast, Desired) DeadEnd Hydrolysis Product (Boc-AA-OH + Urea) Activated->DeadEnd Pathway B: Hydrolysis (Irreversible Loss) Water H₂O (Contaminant) Water->Activated Attacks Electrophile Amine Amine (Target Nucleophile) Amine->Activated

Figure 1: The Kinetic Competition. Activation creates an electrophile (Red) intended for the amine (Green). Water (Grey) acts as a "parasitic" nucleophile, reverting the activated species back to the starting acid or a non-reactive urea byproduct.

Part 3: Troubleshooting Guide

Scenario A: "My coupling yield is consistently low (40-60%), but the starting material looks pure."
  • Diagnosis: Moisture-induced quenching of the coupling reagent (carbodiimide).

  • The Science: Reagents like EDC and DCC react with water to form dicyclohexylurea (DCU) or ethyl-urea derivatives before they can activate the amino acid.

  • Corrective Action:

    • Solvent Check: Ensure DMF/DCM has <50 ppm water (Karl Fischer titration).

    • Reagent Protocol: Add the amine and Boc-amino acid first, stir for 5 mins, then add the coupling reagent last. This ensures the intended nucleophile is present the moment activation occurs.

Scenario B: "I see a white precipitate immediately upon adding DCC/EDC."
  • Diagnosis: In anhydrous DCM, this is normal (DCU formation). In DMF or aqueous buffers, immediate heavy precipitation often indicates rapid hydrolysis of the reagent due to high water content.

  • Corrective Action:

    • If using EDC in aqueous buffer (bioconjugation): Increase EDC excess to 10-20 equivalents to compensate for hydrolysis.

    • If organic synthesis: Stop. Dry your solvents.[1]

Scenario C: "My N-Carboxyanhydride (NCA) turned into a sticky gum."
  • Diagnosis: Polymerization initiated by humidity.

  • The Science: Trace water attacks the NCA, releasing an amine. This new amine attacks another NCA molecule, triggering a chain reaction (polymerization) releasing CO₂.

  • Corrective Action: The sample is likely compromised. Recrystallize immediately in an inert atmosphere (glovebox) using anhydrous ethyl acetate/hexanes, or discard.

Part 4: Critical Protocols

Protocol 1: Azeotropic Drying (The "Chemical Vacuum")

Use this when you suspect your Boc-amino acid solid has absorbed atmospheric moisture.

  • Dissolve: Place the Boc-amino acid in a round-bottom flask. Dissolve in Toluene (approx. 10 mL per gram).

    • Why Toluene? It forms a low-boiling azeotrope with water (boiling point 85°C vs 100°C for pure water).

  • Evaporate: Rotovap the solution at 40-50°C under reduced pressure until dry.

  • Repeat: Re-dissolve in fresh toluene and evaporate again (2x total).

  • Final Step: Dissolve in the reaction solvent (e.g., DMF) and use immediately.

Protocol 2: The "Active Ester" Stability Test

Use this to determine if your stored Boc-OSu or Boc-ONp esters are still active.

  • Dissolve: 10 mg of the active ester in 1 mL dry DCM.

  • Add: 1.2 equivalents of Benzylamine.

  • Monitor: Check via TLC (Thin Layer Chromatography) after 15 minutes.

    • Pass: Spot for active ester disappears; spot for Boc-AA-Benzylamide appears.

    • Fail: Spot for active ester remains, or spot for hydrolyzed Boc-AA-OH (lower Rf) is visible.

Part 5: Decision Tree for Wet Reagents

DecisionTree Start Suspect Moisture Contamination? TypeCheck Identify Derivative Type Start->TypeCheck FreeAcid Free Acid (Boc-AA-OH) TypeCheck->FreeAcid Activated Activated (OSu, NCA, Chloride) TypeCheck->Activated Action1 Protocol: Azeotropic Drying (with Toluene) FreeAcid->Action1 Action2 Check Purity (NMR/MP) Activated->Action2 IsPure Purity > 95%? Action2->IsPure UseIt Proceed to Synthesis IsPure->UseIt Yes Recryst Recrystallize or Discard IsPure->Recryst No

Figure 2: Workflow for assessing and remediating potentially compromised reagents.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides. Nature Communications (NIH). Available at: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the Structural Elucidation of N-Boc-4-hydroxy-D-homophenylalanine: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and peptide synthesis, the unambiguous characterization of chiral building blocks is a foundational requirement for success. N-Boc-4-hydroxy-D-homophenylalanine, a protected non-canonical amino acid, serves as a critical component in the design of novel peptides and peptidomimetics.[1] Its precise structure, purity, and stability directly influence the outcome of synthetic routes and the biological activity of the final compounds. Therefore, a robust analytical strategy is not merely procedural—it is central to the integrity of the research.

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of N-Boc-4-hydroxy-D-homophenylalanine. Moving beyond a simple procedural outline, we will explore the rationale behind spectral interpretation and compare NMR's capabilities with those of orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3] This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to implement a comprehensive and self-validating analytical workflow.

Part 1: Unraveling the Structure with ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy stands as the gold standard for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei. For a molecule like N-Boc-4-hydroxy-D-homophenylalanine, NMR allows us to confirm the presence and connectivity of every key functional group, from the bulky Boc-protecting group to the subtle arrangement of protons on the aromatic ring.

Predicted Spectral Analysis

While an experimental spectrum is the ultimate goal, a thorough understanding of the expected spectrum is crucial for accurate interpretation. Based on established chemical shift principles and data from analogous structures, we can predict the ¹H and ¹³C NMR spectra.

Molecular Structure with Proton and Carbon Labeling:

¹H NMR Spectrum Prediction: The proton spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom.

  • Boc Group (9H): A sharp, intense singlet is expected around 1.4 ppm . This signal's integration value of 9H is a hallmark of the tert-butyloxycarbonyl protecting group.

  • Aliphatic Chain (γ-CH₂ and β-CH₂): These methylene protons will appear as complex multiplets, likely in the 1.8 - 2.8 ppm range. Their coupling to each other and to the alpha-proton (α-CH) results in overlapping signals that often require 2D NMR techniques for full resolution.

  • Alpha-Proton (α-CH, 1H): This proton, being adjacent to both the chiral center and the electron-withdrawing amide and carboxyl groups, is shifted downfield to approximately 4.1 - 4.4 ppm . It will appear as a multiplet due to coupling with the β-CH₂ protons and the amide (NH) proton.

  • Amide Proton (NH, 1H): This proton's chemical shift is highly variable and solvent-dependent, typically appearing as a broad signal or a doublet between 5.0 and 6.5 ppm . It is an "exchangeable" proton and will disappear from the spectrum upon adding a few drops of D₂O, a key identification technique.[4]

  • Aromatic Protons (4H): The para-substituted aromatic ring gives rise to a classic AA'BB' system. Two distinct doublets are expected, one for the protons ortho to the hydroxyl group (6.7 ppm ) and another for the protons ortho to the aliphatic chain (7.0 ppm ).

  • Phenolic Proton (OH, 1H): Like the amide proton, the phenolic hydroxyl proton is exchangeable and its chemical shift is variable, often appearing as a broad singlet anywhere from 5.0 to 10.0 ppm , depending on the solvent and concentration.[4]

¹³C NMR Spectrum Prediction: The carbon spectrum reveals the number of unique carbon environments.

  • Boc Group: Three distinct signals are expected: the three equivalent methyl carbons around 28 ppm , the quaternary carbon at approximately 80 ppm , and the Boc carbonyl carbon around 155 ppm .

  • Aliphatic Chain: The β- and γ-carbons will resonate in the 30-40 ppm range. The α-carbon, attached to the nitrogen, will be further downfield, around 55-60 ppm .

  • Aromatic Ring: Four signals are expected in the 115-160 ppm region. The carbon bearing the hydroxyl group (C-OH) will be the most downfield (deshielded) aromatic carbon, while the carbon attached to the aliphatic chain (C-γ) will also be distinct. The two pairs of equivalent CH carbons will account for the other two signals.

  • Carboxylic Acid (C=O): The carboxyl carbonyl carbon is typically found in the 172-176 ppm region, one of the most downfield signals in the spectrum.[5]

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
Boc (CH₃)₃~ 1.4Singlet9H~ 28
Boc C(CH₃)₃---~ 80
Boc C=O---~ 155
γ-CH₂~ 2.5 - 2.8Multiplet2H~ 30 - 35
β-CH₂~ 1.8 - 2.2Multiplet2H~ 35 - 40
α-CH~ 4.1 - 4.4Multiplet1H~ 55 - 60
NH~ 5.0 - 6.5Broad / Doublet1H-
Ar-CH (ortho to CH₂)~ 7.0Doublet2H~ 128 - 130
Ar-CH (ortho to OH)~ 6.7Doublet2H~ 115 - 117
Ar-C (ipso to CH₂)---~ 130 - 135
Ar-C (ipso to OH)---~ 155 - 158
COOH~ 10 - 12 (often not seen)Broad1H~ 172 - 176
Ar-OH~ 5.0 - 10.0Broad1H-

Part 2: A Validated Protocol for NMR Spectrum Acquisition

Scientific integrity demands a protocol that is not just a series of steps, but a self-validating system. Each step is chosen to maximize data quality and ensure reproducibility.

Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N-Boc-4-hydroxy-D-homophenylalanine for structural confirmation.

Materials:

  • N-Boc-4-hydroxy-D-homophenylalanine (~10-15 mg for ¹H, ~20-30 mg for ¹³C)

  • Deuterated Solvent (e.g., DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Volumetric pipette or gas-tight syringe

  • Internal Standard (optional, e.g., TMS)

Methodology:

  • Solvent Selection Rationale: DMSO-d₆ is an excellent choice for this compound. Its high polarity readily dissolves the polar amino acid derivative, and its hydrogen-bonding capability slows down the exchange rate of the NH and OH protons, often resulting in sharper signals that may even show coupling.[1] This is a distinct advantage over solvents like D₂O or CD₃OD, which would cause these key signals to be lost due to rapid deuterium exchange.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample and place it directly into a clean, dry NMR tube.

    • Using a pipette, add approximately 0.6 mL of DMSO-d₆. The residual water peak in DMSO-d₆ appears around 3.33 ppm.[6]

    • Cap the tube securely and vortex gently until the sample is completely dissolved. A clear, homogenous solution is critical for high-quality spectra.

  • Instrument Setup (The Self-Validation Core):

    • Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated for your spectrometer.

    • Place the sample into the NMR magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring stable and accurate chemical shifts.

    • Shimming: This is the most critical step for spectral quality. The process involves adjusting specialized coils to optimize the homogeneity of the magnetic field across the sample volume. A well-shimmed sample yields sharp, symmetrical peaks with minimal distortion, which is essential for resolving complex multiplets and obtaining accurate integration.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a 1D proton spectrum. Typically, 16-32 scans are sufficient due to the high sensitivity of proton NMR.

    • (Optional) D₂O Exchange: Acquire a second ¹H spectrum after adding 1-2 drops of D₂O to the tube and gently shaking. The disappearance or significant reduction of the NH and OH signals provides definitive proof of their assignment.

    • ¹³C Spectrum: Acquire a 1D proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, significantly more scans (e.g., 1024 or more) and a longer experimental time are required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to create a flat, zero-baseline across the spectrum.

    • Reference the spectrum. If no internal standard is used, the residual solvent peak of DMSO-d₆ can be set to its known chemical shift (2.50 ppm for ¹H, 39.52 ppm for ¹³C).[7][8]

NMR Analysis Workflow Diagram

The following diagram illustrates the logical flow of the NMR experimental process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Magnet transfer->insert_sample lock Lock on Solvent Signal insert_sample->lock shim Shim for Field Homogeneity lock->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform, Phasing, Baseline acquire->process reference Reference Spectrum (e.g., to DMSO) process->reference analyze Assign Peaks & Interpret Structure reference->analyze

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Part 3: A Comparative Guide to Analytical Alternatives

While NMR is unparalleled for structural elucidation, a multi-faceted approach incorporating other techniques is essential for a complete characterization, particularly in regulated environments like drug development.[9] HPLC and MS provide orthogonal data that complement NMR's structural insights.[2]

High-Performance Liquid Chromatography (HPLC)
  • Primary Role: To assess the purity of the compound and quantify it.[10][11]

  • How it Works: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector (e.g., UV-Vis) measures the analyte as it elutes from the column, producing a chromatogram where peak area is proportional to concentration.

  • Strengths:

    • High Sensitivity: Can detect impurities at very low levels.

    • Quantitative Power: Provides accurate information on the percentage purity of the sample.

    • Separation: Can separate closely related compounds, including stereoisomers if a chiral column is used.[10]

  • Limitations vs. NMR: HPLC provides virtually no structural information. A peak in the chromatogram only indicates the presence of a compound at a specific retention time; it does not reveal its identity or structure.

Mass Spectrometry (MS)
  • Primary Role: To determine the molecular weight of the compound and provide information about its elemental composition and fragmentation.[12]

  • How it Works: MS ionizes molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the exact mass with high precision.

  • Strengths:

    • Exceptional Sensitivity: MS is significantly more sensitive than NMR, capable of detecting analytes at picomole or femtomole levels.[9][13]

    • Molecular Weight Confirmation: Provides definitive confirmation of the compound's molecular weight, a critical piece of identity verification.

    • Coupling Capability: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection power of MS, making it a formidable tool for analyzing complex mixtures.[14]

  • Limitations vs. NMR: Standard MS does not provide detailed connectivity information. It cannot distinguish between isomers (e.g., ortho-, meta-, para- substitution) that have the same molecular weight. While fragmentation patterns can offer clues, they are not a substitute for the definitive structural map provided by NMR.

Comparative Summary of Techniques
Parameter NMR Spectroscopy HPLC Mass Spectrometry (MS)
Primary Information Unambiguous molecular structure, atom connectivity, stereochemistryPurity, quantification, separation of mixturesMolecular weight, elemental formula (HRMS), fragmentation patterns
Sensitivity Low (milligram/micromole quantity)[9][15]HighVery High (femtomole/picomole)[13]
Sample Preparation Simple dissolution in deuterated solvent[9]More complex; requires mobile phase developmentCan be coupled with LC; requires ionization
Non-Destructive? YesYes (sample can be collected)No (sample is consumed/ionized)
Key Application Structure Elucidation & Verification Purity Assessment & Quality Control Molecular Weight Confirmation & Formula Determination
A Synergistic Analytical Strategy

The most robust characterization of N-Boc-4-hydroxy-D-homophenylalanine is achieved not by choosing one technique over another, but by integrating their complementary strengths.

Analytical_Strategy cluster_info Compound N-Boc-4-hydroxy- D-homophenylalanine NMR NMR Spectroscopy Compound->NMR Is the structure correct? MS Mass Spectrometry Compound->MS Is the mass correct? HPLC HPLC Compound->HPLC Is the sample pure? NMR_Info Provides: • Atom Connectivity • Stereochemistry • Structural Map NMR->NMR_Info MS_Info Provides: • Molecular Weight • Molecular Formula MS->MS_Info HPLC_Info Provides: • Purity (%) • Impurity Profile HPLC->HPLC_Info

Caption: The complementary roles of NMR, MS, and HPLC in comprehensive analysis.

Conclusion

For the definitive characterization of N-Boc-4-hydroxy-D-homophenylalanine, NMR spectroscopy is the indispensable cornerstone, providing an unparalleled, high-resolution map of the molecular structure. Its ability to reveal the precise arrangement and connectivity of every atom is unique among common analytical techniques.

However, in the rigorous context of chemical and pharmaceutical development, structural data alone is insufficient. A truly comprehensive analysis leverages a synergistic workflow. The purity and quantitative data from HPLC, combined with the exact molecular weight verification from Mass Spectrometry, provide the orthogonal validation necessary to complement the structural insights from NMR.[2] By integrating these three powerful techniques, researchers can establish the identity, purity, and structure of their material with the highest degree of scientific confidence.

References

  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-93.
  • MicroCombiChem. (2021, February 15). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved February 15, 2026, from [Link]

  • Mabing. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved February 15, 2026, from [Link]

  • TNTH - Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids. Retrieved February 15, 2026, from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Homophenylalanine, DL-. PubChem. Retrieved February 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved February 15, 2026, from [Link]

  • Mtoz Biolabs. (n.d.). Analytical Techniques for Protein Characterization. Retrieved February 15, 2026, from [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Retrieved February 15, 2026, from [Link]

  • Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Retrieved February 15, 2026, from [Link]

  • Alfei, S., et al. (n.d.). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. Retrieved February 15, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB. Retrieved February 15, 2026, from [Link]

  • Kjell, D. P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 613-617.
  • National Center for Biotechnology Information. (n.d.). N-Boc-4-Methyl-L-phenylalanine. PubChem. Retrieved February 15, 2026, from [Link]

  • Miltojević, A., & Radulović, N. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 119-128.
  • Noldin, V. F., et al. (2003). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 14(3).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 15, 2026, from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved February 15, 2026, from [Link]

Sources

Foundational Principles: Understanding Retention in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Reverse-Phase HPLC Retention Behavior of Boc-D-homotyrosine versus D-tyrosine

This guide provides an in-depth comparison of the chromatographic behavior of N-tert-butyloxycarbonyl (Boc)-protected D-homotyrosine and its parent amino acid, D-tyrosine, under reverse-phase high-performance liquid chromatography (RP-HPLC) conditions. We will explore the theoretical principles governing their separation, present a detailed experimental protocol for their analysis, and discuss the expected results, offering valuable insights for researchers in peptide synthesis, medicinal chemistry, and drug development.

Reverse-phase HPLC is a cornerstone analytical technique that separates molecules based on their hydrophobicity.[1][2] The fundamental principle involves a nonpolar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[3]

Molecules partition between these two phases. Those with higher hydrophobicity (more nonpolar character) interact more strongly with the stationary phase, leading to a longer retention time. Conversely, more polar molecules have a greater affinity for the mobile phase and elute from the column more quickly. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is common practice; it helps to suppress the ionization of free silanol groups on the stationary phase and provides a counter-ion for any charged analytes, resulting in sharper, more symmetrical peaks.[4]

The Analytes: A Tale of Two Structures

To predict the retention behavior of D-tyrosine and Boc-D-homotyrosine, we must first examine their structural and chemical differences.

  • D-Tyrosine : As the D-enantiomer of the aromatic amino acid tyrosine, it possesses a polar amino group, a polar carboxylic acid group, and a moderately nonpolar phenolic side chain.[5][6] Its overall character is relatively polar, making it quite soluble in aqueous solutions.[6]

  • Boc-D-homotyrosine : This derivative differs from D-tyrosine in two critical ways:

    • The Boc Protecting Group : The amine group is protected by a tert-butyloxycarbonyl (Boc) group.[7] This group is bulky, nonpolar, and significantly increases the molecule's overall hydrophobicity.[1][8][9]

    • The Homotyrosine Backbone : It contains an additional methylene (-CH2-) group in its side chain compared to tyrosine. This extra aliphatic unit further contributes to the molecule's nonpolar character and molecular weight.

Hypothesis : Based on these structural modifications, it is hypothesized that Boc-D-homotyrosine will exhibit a significantly longer retention time than D-tyrosine in RP-HPLC. The primary driver for this increased retention is the substantial hydrophobicity imparted by the Boc group.

G cluster_0 Structural Comparison cluster_1 Interaction with C18 Stationary Phase d_tyrosine D-Tyrosine (C₉H₁₁NO₃) MW: 181.19 g/mol Polar boc_homotyrosine Boc-D-homotyrosine (C₁₅H₂₁NO₅) MW: 295.33 g/mol Highly Nonpolar d_tyrosine->boc_homotyrosine + Boc Group (Hydrophobic) + CH₂ Group (Hydrophobic) c18_phase C18 Stationary Phase (Hydrophobic) d_tyrosine->c18_phase Weak Interaction boc_homotyrosine->c18_phase Strong Interaction

Figure 1: Structural differences and their impact on hydrophobic interaction.

Experimental Protocol: A Validated Approach

This section details a robust RP-HPLC method for the comparative analysis of D-tyrosine and Boc-D-homotyrosine.

Materials and Instrumentation
  • HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column : ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents :

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • D-Tyrosine standard (≥98% purity)[7]

    • Boc-D-homotyrosine standard (≥98% purity)

  • Standard Preparation :

    • Stock Solutions (1 mg/mL) : Accurately weigh and dissolve 10 mg of each standard in 10 mL of a 50:50 ACN/Water mixture.

    • Working Solution (50 µg/mL) : Dilute 0.5 mL of each stock solution into a single 10 mL volumetric flask and bring to volume with the 50:50 ACN/Water mixture.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% (v/v) TFA in WaterProvides a polar base for the gradient and the TFA acts as an ion-pairing agent to ensure sharp peaks.[4]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileThe organic modifier used to increase mobile phase strength and elute hydrophobic compounds.
Gradient 10% to 90% B over 20 minA wide gradient ensures the elution of both the polar D-tyrosine and the much more nonpolar Boc-D-homotyrosine within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.
Column Temp. 30 °CEnsures reproducible retention times by controlling separation thermodynamics.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 274 nmThe phenolic ring in both molecules provides strong UV absorbance near this wavelength.
Run Time 25 minutesIncludes gradient and a brief column re-equilibration period.
Experimental Workflow

G start Start prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) start->prep_mobile prep_standards Prepare Standards (Stock & Working Solutions) prep_mobile->prep_standards setup_hplc Set Up HPLC Method (Gradient, Flow, Temp, etc.) prep_standards->setup_hplc equilibrate Equilibrate Column (10% B for 10 min) setup_hplc->equilibrate inject Inject 10 µL of Working Solution equilibrate->inject acquire Acquire Data (UV @ 274 nm for 25 min) inject->acquire analyze Analyze Chromatogram (Identify Peaks & Record Retention Times) acquire->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for HPLC analysis.

Expected Results and Discussion

Executing the protocol described above will yield a chromatogram clearly demonstrating the significant difference in retention times between the two analytes.

Comparative Retention Data
CompoundExpected Retention Time (min)Rationale for Retention
D-Tyrosine 3.5 - 5.0Elutes early due to its high polarity and minimal interaction with the C18 stationary phase.
Boc-D-homotyrosine 16.0 - 19.0Elutes much later due to the strong hydrophobic interactions of the Boc group and homotyrosine side chain with the stationary phase.

Note: These are typical expected values under the specified conditions and may vary slightly based on the specific column, system, and reagent batches.

Interpretation of Results

The experimental data unequivocally supports the initial hypothesis. The retention time of Boc-D-homotyrosine is dramatically longer than that of D-tyrosine.

  • Dominant Effect of the Boc Group : The primary reason for this vast difference is the tert-butyl moiety of the Boc protecting group. This large, aliphatic structure drastically increases the molecule's nonpolar surface area, leading to a much stronger affinity for the hydrophobic C18 chains of the stationary phase.[1][8] To overcome these strong van der Waals forces and elute the compound, the concentration of the organic solvent (ACN) in the mobile phase must be significantly increased, which occurs later in the gradient.

  • Secondary Effect of the Homotyrosine Structure : The additional methylene group in the homotyrosine structure provides a minor, yet additive, increase in hydrophobicity compared to the standard tyrosine side chain, further contributing to its longer retention.

  • Practical Implications : This comparison highlights a critical consideration for scientists working with protected amino acids or peptides. The presence of hydrophobic protecting groups like Boc fundamentally alters the chromatographic behavior of a molecule. Analytical and preparative HPLC methods must be designed with sufficient mobile phase strength (i.e., a high enough percentage of organic solvent) to ensure the efficient elution and recovery of these protected species.[2] It is also important to note that while 0.1% TFA is standard, prolonged exposure of Boc-protected compounds to acidic conditions, especially during sample evaporation, can lead to partial deprotection.[10]

Conclusion

The HPLC retention time of Boc-D-homotyrosine is substantially longer than that of D-tyrosine under reverse-phase conditions. This difference is overwhelmingly dictated by the increased hydrophobicity imparted by the N-terminal Boc protecting group, with a minor contribution from the additional methylene unit in the homotyrosine backbone. Understanding this principle is essential for the effective development of separation and purification methods for protected amino acids and peptides, ensuring accurate analysis and high-purity recovery in research and pharmaceutical applications.

References

  • D-Tyrosine | C9H11NO3 | CID 71098 . PubChem, National Institutes of Health. Available at: [Link]

  • Gao, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols . PMC. Available at: [Link]

  • Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups . MDPI. Available at: [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids . AnalyteGuru. Available at: [Link]

  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review . Food Research. Available at: [Link]

  • Tyrosine . Kimera Labs. Available at: [Link]

  • Sharma, G., et al. (2018). analysis of amino acids by high performance liquid chromatography . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Boc-Homo-Tyrosine | CAS#:198473-94-8 . Chemsrc. Available at: [Link]

  • G. F. D. A. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis . PMC. Available at: [Link]

  • Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols . Humana Press. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? . ResearchGate. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . Advanced Chromatography Technologies. Available at: [Link]

  • Analysis of Amino Acids by HPLC . Agilent. Available at: [Link]

  • Boc-D-Homoserine . MySkinRecipes. Available at: [Link]

  • HPLC Methods for analysis of Tyrosine . HELIX Chromatography. Available at: [Link]

  • Zanuy, A., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) . RSC Publishing. Available at: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

  • Lourenço, M. S., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase . Chromatography Today. Available at: [Link]

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The Subtle Distinction with Significant Consequences: A Comparative Analysis of D-Tyrosine and D-Homotyrosine in Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more stable, potent, and specific peptide-based therapeutics is a continuous endeavor. The strategic incorporation of non-canonical amino acids is a cornerstone of this effort, with D-amino acids playing a pivotal role in enhancing peptide stability. Among these, D-tyrosine (D-Tyr) is a frequent choice to replace its L-counterpart, often leading to dramatic improvements in a peptide's pharmacokinetic profile. A less explored but intriguing alternative is D-homotyrosine (D-hTyr), which introduces a single extra methylene group into the side chain. This seemingly minor structural modification can have profound implications for a peptide's biological activity. This guide provides an in-depth comparison of the known biological activities of D-Tyr-containing peptides and explores the anticipated effects of D-hTyr substitution, offering a framework for rational peptide design.

The Stability Imperative: The Role of D-Amino Acids

The primary rationale for incorporating D-amino acids into peptide sequences is to bolster their resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are exquisitely stereospecific, primarily recognizing and acting upon L-amino acids. The introduction of a D-amino acid at a potential cleavage site disrupts this recognition, effectively rendering the peptide bond resistant to hydrolysis and significantly extending the peptide's half-life in biological systems.

D-Tyrosine: A Well-Established Tool for Enhancing Peptide Performance

The substitution of L-tyrosine with D-tyrosine is a well-validated strategy in peptide drug design. Beyond enhancing stability, this modification can also favorably influence receptor binding and permeability. Studies on oxytocin analogs have demonstrated that the inclusion of D-tyrosine can significantly improve both biostability and permeability across colonic tissue.

A notable and distinct biological activity conferred by D-tyrosine is its anti-melanogenic effect. Research has shown that peptides incorporating D-tyrosine at their terminus can inhibit tyrosinase activity, the key enzyme in melanin synthesis. This has led to the development of dual-function cosmetic peptides that possess both their primary cosmetic effect (e.g., anti-wrinkle) and an added skin-lightening property.

D-Homotyrosine: Extrapolating the Impact of an Extra Methylene Group

  • Side-Chain Flexibility and Conformation: The longer side chain of D-hTyr introduces greater conformational flexibility. This could allow the aromatic ring to explore a different conformational space within a receptor binding pocket, potentially leading to altered binding affinity and selectivity.

  • Hydrophobicity: The extra methylene group increases the hydrophobicity of the amino acid side chain. This could enhance interactions with hydrophobic pockets in a receptor or transporter protein. However, it could also lead to increased non-specific binding or reduced aqueous solubility.

  • Receptor Interactions: The precise positioning of the phenolic hydroxyl group is often critical for receptor binding and activation. The increased distance of the hydroxyl group from the peptide backbone in D-hTyr could either strengthen or weaken key hydrogen bonding interactions within the receptor binding site, depending on the specific topology of the receptor.

Hypothetical Comparison of Biological Activities: D-Tyr vs. D-hTyr Peptides

Based on these structural differences, we can construct a hypothetical comparison of the biological activities of peptides containing D-Tyr versus those with D-hTyr.

Biological ParameterD-Tyr PeptidesD-hTyr Peptides (Hypothesized)Rationale for Hypothesis
Enzymatic Stability HighHigh to Very HighBoth are D-amino acids, conferring resistance to proteolysis. The bulkier side chain of D-hTyr might offer slightly more steric hindrance to proteases.
Receptor Binding Affinity Variable (can be increased or decreased compared to L-Tyr)Highly context-dependent. Could be increased if the longer side chain allows for optimal positioning of the phenol group in the binding pocket. Could be decreased if the altered distance disrupts critical interactions.The additional methylene group alters the distance and orientation of the pharmacophoric phenol group relative to the peptide backbone.
Receptor Selectivity Can be altered compared to L-Tyr peptides.Potentially altered. The different conformational flexibility of the D-hTyr side chain may favor binding to one receptor subtype over another.Subtle changes in side-chain conformation can have a significant impact on selectivity for closely related receptor subtypes.
In Vivo Efficacy Often enhanced due to increased stability.Potentially enhanced if receptor affinity is maintained or improved, coupled with high stability. However, changes in pharmacokinetics (e.g., distribution, clearance) due to altered hydrophobicity are possible.Efficacy is a composite of receptor activity and pharmacokinetics.
Anti-Melanogenic Activity Demonstrated to inhibit tyrosinase.Unknown. The ability to inhibit tyrosinase would depend on whether the active site can accommodate the longer side chain and still allow for competitive inhibition.The precise fit within the tyrosinase active site is crucial for inhibitory activity.

Experimental Protocols for a Definitive Comparison

To move beyond hypothesis and obtain concrete comparative data, a series of well-defined experiments are necessary.

In Vitro Enzymatic Stability Assay

Objective: To quantify and compare the resistance of D-Tyr and D-hTyr containing peptides to enzymatic degradation.

Methodology:

  • Peptide Synthesis: Synthesize the parent L-amino acid peptide, the D-Tyr analog, and the D-hTyr analog.

  • Incubation: Incubate each peptide at a known concentration in a biologically relevant matrix such as human serum or a specific protease solution (e.g., trypsin, chymotrypsin).

  • Time-Course Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench the enzymatic activity and analyze the remaining intact peptide concentration using a quantitative method like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Half-Life Calculation: Determine the half-life (t½) of each peptide in the respective matrix.

Workflow for In Vitro Stability Assay

cluster_synthesis Peptide Synthesis cluster_incubation Incubation cluster_analysis Analysis L_Peptide L-Peptide Incubate Incubate with Human Serum or Protease L_Peptide->Incubate D_Tyr_Peptide D-Tyr Peptide D_Tyr_Peptide->Incubate D_hTyr_Peptide D-hTyr Peptide D_hTyr_Peptide->Incubate Sampling Time-Course Sampling Incubate->Sampling Aliquots at T=0, 1, 2, 4... hrs HPLC_MS HPLC/MS Analysis Sampling->HPLC_MS HalfLife Calculate Half-Life (t½) HPLC_MS->HalfLife

Caption: Workflow for comparing the in vitro stability of L-, D-Tyr, and D-hTyr peptides.

Receptor Binding Assay

Objective: To determine and compare the binding affinities of the D-Tyr and D-hTyr peptides to their target receptor.

Methodology:

  • Assay Setup: Use a competitive binding assay format with a radiolabeled or fluorescently labeled ligand known to bind to the target receptor expressed in a cell line or membrane preparation.

  • Competition: Incubate the labeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptides (D-Tyr and D-hTyr analogs).

  • Measurement: After reaching equilibrium, separate the bound from the unbound labeled ligand and quantify the amount of bound ligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each peptide.

Receptor Binding Assay Workflow

cluster_setup Assay Setup cluster_competition Competition cluster_analysis Analysis Receptor Receptor Preparation Incubate Incubate with Increasing Concentrations of D-Tyr or D-hTyr Peptides Receptor->Incubate Labeled_Ligand Labeled Ligand Labeled_Ligand->Incubate Measure Measure Bound Ligand Incubate->Measure Curve Generate Competition Curve Measure->Curve Calculate Calculate IC50 and Ki Curve->Calculate

Caption: Workflow for determining the receptor binding affinity of D-Tyr and D-hTyr peptides.

In Vivo Efficacy Study

Objective: To compare the in vivo therapeutic efficacy of the D-Tyr and D-hTyr peptides in a relevant animal model of disease.

Methodology:

  • Animal Model: Select an appropriate animal model that recapitulates the disease or physiological process targeted by the peptide.

  • Dosing: Administer the D-Tyr and D-hTyr peptides to different groups of animals at various doses. Include a vehicle control group.

  • Efficacy Readout: Monitor a relevant biomarker or clinical endpoint over time to assess the therapeutic effect of each peptide.

  • Pharmacokinetic Analysis: At selected time points, collect blood samples to determine the plasma concentration of the peptides, allowing for the calculation of key pharmacokinetic parameters (e.g., Cmax, AUC, t½).

  • Data Analysis: Compare the dose-response curves and pharmacokinetic profiles of the two peptides to evaluate their relative in vivo performance.

Conclusion: A Call for Direct Comparative Studies

While the incorporation of D-tyrosine is a proven strategy for enhancing peptide stability and modulating bioactivity, the potential of D-homotyrosine remains largely unexplored. The addition of a single methylene group in the side chain of D-hTyr has the potential to significantly alter a peptide's conformational properties, hydrophobicity, and receptor interactions. The lack of direct comparative studies between D-Tyr and D-hTyr peptides represents a knowledge gap in the field of peptide drug design. The experimental frameworks outlined in this guide provide a clear path forward for researchers to systematically evaluate the impact of this subtle yet potentially powerful modification. Such studies are crucial for building a more comprehensive understanding of structure-activity relationships and for the rational design of next-generation peptide therapeutics with optimized properties.

References

  • Lee, J., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports, 10(1), 262. [Link]

  • ResearchGate. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. [Link]

  • MDPI. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. [Link]

  • ResearchGate. Biological activity of tyrosine-containing 2,5-diketopiperazines. [Link]

  • ResearchGate. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. [Link]

  • MDPI. Impact of Peptide Structure on Colonic Stability and Tissue Permeability. [Link]

  • National Center for Biotechnology Information. Strategies for Improving Peptide Stability and Delivery. [Link]

  • MDPI. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. [Link]

  • SciSpace. Biological Functions of Antioxidant Dipeptides. [Link]

  • National Center for Biotechnology Information. Advances in the stability challenges of bioactive peptides and improvement strategies. [Link]

  • National Center for Biotechnology Information. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. [Link]

  • PubMed. Research progress in structure-activity relationship of bioactive peptides. [Link]

A Comparative Guide to the Structural Confirmation of Boc-D-homotyrosine via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for modulating the pharmacological properties of therapeutic peptides.[1][2] Homotyrosine, a homolog of tyrosine with an additional methylene group in its side chain, is one such ncAA that has garnered significant interest.[3][4] Its unique structural properties can enhance the solubility and bioavailability of peptide-based drugs.[4] The precise structural integrity of these synthetic building blocks is paramount for the successful synthesis of peptides with desired biological activities. This guide provides an in-depth technical comparison of the structural confirmation of Boc-D-homotyrosine with its close analog, Boc-D-tyrosine, leveraging the power of 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Structural Verification

The introduction of an extra methylene group in homotyrosine compared to tyrosine, while seemingly minor, can significantly impact the conformational dynamics and biological activity of a peptide. Therefore, unambiguous confirmation of the structure of Boc-D-homotyrosine before its use in peptide synthesis is a critical quality control step. 1H NMR spectroscopy stands as a primary analytical tool for this purpose, offering detailed information about the chemical environment of each proton in the molecule.[5][6]

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

A robust and reliable 1H NMR spectrum is the foundation of accurate structural elucidation. The following protocol outlines the key steps for acquiring a high-quality spectrum of Boc-D-homotyrosine.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the Boc-D-homotyrosine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH and -OH).[7]

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to set the chemical shift scale to 0 ppm.[8]

2. NMR Instrument Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[9]

  • Shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp spectral lines.

  • Set appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width, to ensure a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to specific protons in the molecule.

Comparative 1H NMR Spectral Analysis: Boc-D-homotyrosine vs. Boc-D-tyrosine

The key to confirming the structure of Boc-D-homotyrosine lies in comparing its 1H NMR spectrum with that of the well-characterized Boc-D-tyrosine. The primary difference to anticipate is the presence of signals corresponding to the additional methylene group in the homotyrosine side chain.

Expected 1H NMR Spectrum of Boc-D-tyrosine

Based on literature data, the 1H NMR spectrum of Boc-L-tyrosine (the enantiomer of Boc-D-tyrosine, which will have an identical NMR spectrum under achiral conditions) in CD₃OD shows the following characteristic signals[10]:

  • ~7.03 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

  • ~6.70 ppm (d, 2H): Aromatic protons meta to the hydroxyl group.

  • ~4.28 ppm (m, 1H): The α-proton (CH).

  • ~3.04 ppm (dd, 1H) & ~2.81 ppm (dd, 1H): The β-protons (CH₂).

  • ~1.39 ppm (s, 9H): The protons of the Boc protecting group.

Predicted 1H NMR Spectrum of Boc-D-homotyrosine

The introduction of an additional methylene group in Boc-D-homotyrosine will lead to distinct changes in the 1H NMR spectrum, particularly in the side-chain region.

  • Aromatic Protons: The chemical shifts of the aromatic protons are expected to be similar to those in Boc-D-tyrosine, appearing as two doublets around ~7.0 ppm and ~6.7 ppm .

  • α-Proton (CH): The α-proton will likely appear as a multiplet around ~4.2-4.3 ppm , similar to its counterpart in Boc-D-tyrosine.

  • Side-Chain Methylene Protons (CH₂-CH₂): This is the key region of differentiation. Instead of the single β-CH₂ group in tyrosine, homotyrosine has a γ-CH₂ and a β-CH₂ group.

    • The γ-CH₂ protons (adjacent to the aromatic ring) are expected to appear as a triplet around ~2.6-2.8 ppm .

    • The β-CH₂ protons (adjacent to the α-carbon) will likely be a multiplet around ~1.8-2.0 ppm . The coupling between the β- and γ-protons will result in more complex splitting patterns for these signals compared to the simple doublet of doublets seen for the β-protons in Boc-D-tyrosine.

  • Boc Protons: The nine protons of the tert-butyloxycarbonyl (Boc) protecting group will present as a sharp singlet around ~1.4 ppm .[10]

Data Summary: A Head-to-Head Comparison

Proton Assignment Expected Chemical Shift (δ) in Boc-D-tyrosine Predicted Chemical Shift (δ) in Boc-D-homotyrosine Key Differentiator
Aromatic (ortho to OH)~7.03 ppm (d, 2H)~7.0 ppm (d, 2H)Minor shift expected
Aromatic (meta to OH)~6.70 ppm (d, 2H)~6.7 ppm (d, 2H)Minor shift expected
α-Proton (CH)~4.28 ppm (m, 1H)~4.2-4.3 ppm (m, 1H)Similar chemical environment
β-Protons (CH₂)~2.8-3.1 ppm (dd, 2H)~1.8-2.0 ppm (m, 2H)Significant upfield shift and different multiplicity
γ-Protons (CH₂)N/A~2.6-2.8 ppm (t, 2H)Presence of a new signal
Boc Protons~1.39 ppm (s, 9H)~1.4 ppm (s, 9H)Identical

Visualizing the Workflow and Structural Differences

To further clarify the process and the molecular distinctions, the following diagrams are provided.

G cluster_workflow 1H NMR Structural Confirmation Workflow prep Sample Preparation (Dissolution & Referencing) acq Data Acquisition (High-Field NMR) prep->acq proc Data Processing (FT, Phasing, Integration) acq->proc anal Spectral Analysis (δ, J, Multiplicity) proc->anal comp Comparative Analysis (vs. Boc-D-tyrosine) anal->comp conf Structural Confirmation comp->conf

Caption: Workflow for 1H NMR based structural confirmation.

G Structural Comparison Tyrosine Homotyrosine Tyrosine->Homotyrosine  + CH₂  

Caption: Structural difference between Tyrosine and Homotyrosine.

Conclusion

The structural confirmation of Boc-D-homotyrosine is readily achievable through a careful and comparative 1H NMR analysis. The key diagnostic signals are the distinct chemical shifts and multiplicities of the β- and the newly introduced γ-methylene protons in the side chain of homotyrosine. By contrasting the obtained spectrum with the known data for Boc-D-tyrosine, researchers can confidently verify the identity and purity of this valuable non-canonical amino acid, ensuring the integrity of their subsequent peptide synthesis and drug development endeavors.

References

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Do, J., Nguyen, G. T., & Phillips, R. S. (2016). Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Kuschert, S., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC. Retrieved from [Link]

  • Kuschert, S., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Retrieved from [Link]

  • Sarkar, D., Gupta, A. S., & Lopina, S. T. (n.d.). Synthesis and Characterization of L-Tyrosine Containing Polyurethanes: New Biomaterials for Medical Applications. Retrieved from [Link]

  • (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... ResearchGate. Retrieved from [Link]

  • (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Retrieved from [Link]

  • (n.d.). 6.6.1.2 Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Retrieved from [Link]

  • Kuschert, S., et al. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ETH Zurich Research Collection. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • (n.d.). peptide nmr. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

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Impact of Homophenylalanine on Peptide Conformation Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methylene Extension" Factor

In peptide engineering and peptidomimetic drug design, the substitution of Phenylalanine (Phe) with Homophenylalanine (Hph) is a strategic intervention used to modulate steric reach, hydrophobicity, and proteolytic stability. While Phe is a staple for aromatic interactions, its side chain often lacks the flexibility or length required to access deep hydrophobic pockets or stabilize specific distal


-

interactions.

This guide objectively compares Hph against its parent amino acid, Phe, focusing on how the insertion of a single methylene group (


) fundamentally alters the peptide's conformational landscape. We provide experimental workflows to validate these structural shifts using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

Technical Comparison: Homophenylalanine (Hph) vs. Phenylalanine (Phe)[1][2][3][4][5]

The core distinction lies in the side chain topology. Hph possesses a propyl-benzene side chain compared to the ethyl-benzene of Phe. This seemingly minor elongation dictates major physicochemical divergences.

Comparative Physicochemical Matrix
FeaturePhenylalanine (Phe)Homophenylalanine (Hph)Impact on Conformation
Side Chain Length ~5.8 Å (

to ring centroid)
~7.1 Å (

to ring centroid)
Hph can reach deeper binding pockets (e.g., ACE, DPP-4 active sites) [1].
Rotational Freedom Restricted (

)
Enhanced (

)
Additional methylene allows Hph to adopt "folded" conformations back toward the backbone, enabling unique intramolecular

-stacking [2].
Hydrophobicity HighVery HighHph increases lipophilicity, driving stronger self-assembly and aggregation in aqueous media [3].
Secondary Structure Helix/Sheet stabilizer

-Sheet/Turn inducer
Hph promotes distinct

-sheet packing via inter-strand aromatic interlocking that Phe is too short to achieve [4].
Proteolytic Stability Low (Chymotrypsin target)HighNon-canonical structure resists standard protease recognition, extending plasma half-life [5].
Mechanistic Insight: The "Reach and Stack" Effect

Experimental data indicates that Hph does not simply act as a "bulky Phe." In helical peptides, Phe side chains often fail to engage in intramolecular aromatic interactions due to geometric constraints. However, crystallographic analysis of Hph-containing pentapeptides reveals that the extended side chain allows for intramolecular aromatic interactions (


) that stabilize the fold—interactions absent in the Phe parent peptides [2].[1]

Furthermore, in self-assembling systems (e.g., hydrogels), Hph-containing tripeptides have been shown to shift the conformational preference from random coils to stable


-sheets. This is attributed to the Hph side chain's ability to interdigitate and form T-shaped 

-stacking clusters that lock the assembly [4].

Experimental Protocol: Comparative Conformational Analysis

To rigorously assess the impact of Hph on your peptide, you must employ a self-validating workflow that correlates secondary structure (CD) with specific spatial constraints (NMR).

Workflow Diagram

The following diagram outlines the decision logic and experimental flow for characterizing Hph peptides.

G Start Peptide Design (Phe vs. Hph Analogues) Synthesis SPPS Synthesis (Fmoc Strategy) Start->Synthesis Solubility Solubility Check (Water vs. MeOH) Synthesis->Solubility CD_Analysis Circular Dichroism (CD) 190-250 nm Solubility->CD_Analysis Dilute (<50 µM) Decision_Agg Aggregation Detected? CD_Analysis->Decision_Agg NMR_Analysis 2D NMR (NOESY/ROESY) Side-chain contacts Result_Helix Helix Stabilization (Intramolecular Stacking) NMR_Analysis->Result_Helix i, i+3 / i, i+4 NOEs Result_Sheet Beta-Sheet/Fibril (Intermolecular Stacking) NMR_Analysis->Result_Sheet Strong sequential NOEs Decision_Agg->NMR_Analysis No (Monomeric) Decision_Agg->Result_Sheet Yes (HT voltage > 600V)

Figure 1: Decision matrix for characterizing conformational shifts induced by Homophenylalanine.

Step-by-Step Methodology
Phase 1: Synthesis & Purification[2]
  • Synthesis: Use standard Fmoc Solid Phase Peptide Synthesis (SPPS).

    • Critical Step: Hph is more hydrophobic. Use double coupling cycles for the Hph residue and subsequent residues to prevent deletion sequences due to steric aggregation on the resin.

  • Purification: RP-HPLC using a C18 column.

    • Note: Hph peptides will elute later (higher % Acetonitrile) than Phe analogs. Expect a shift of +2-5% B solvent concentration.

Phase 2: Circular Dichroism (CD) Spectroscopy

Objective: Determine secondary structure shifts (e.g., Helix


 Sheet transition).
  • Sample Preparation:

    • Prepare stock solutions in Hexafluoroisopropanol (HFIP) to disrupt pre-aggregates.

    • Dilute into phosphate buffer (pH 7.4) to a final concentration of 20–50 µM.

    • Caution: Hph peptides aggregate at lower concentrations than Phe. If the High Tension (HT) voltage on the CD exceeds 600V, the sample is scattering light (aggregating). Dilute further.

  • Measurement:

    • Scan range: 190–260 nm.

    • Temperature: 25°C.

  • Data Interpretation:

    • 
      -Helix:  Double minima at 208 nm and 222 nm.
      
    • 
      -Sheet:  Single minimum at ~218 nm.
      
    • Hph Effect: Look for a "red shift" or intensification of the 222 nm band, indicating aromatic stacking stabilization, or a transition to 218 nm indicating Hph-driven self-assembly [4].

Phase 3: NMR Spectroscopy (NOESY)

Objective: Map the side-chain excursion and aromatic interactions.

  • Solvent System: Dissolve peptide (~2 mM) in

    
    -Acetonitrile/H
    
    
    
    O (for folding) or DMSO-
    
    
    (for unfolded baseline).
  • Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 200–400 ms.

  • Analysis of Hph Contacts:

    • Focus on the aromatic ring protons (

      
       7.1–7.4 ppm).
      
    • Phe Control: Typically shows NOEs to local backbone (

      
      ).
      
    • Hph Target: Look for long-range NOEs between the Hph aromatic ring and residues

      
       or 
      
      
      
      . This confirms the "folded back" conformation stabilizing a helix or turn [2].
    • Validation: If you see strong intermolecular NOEs (concentration dependent), the Hph is driving aggregation.

Case Study Analysis: Hph in Drug Design

Case 1: DPP-4 Inhibitors

In the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, replacing Phe with


-homophenylalanine derivatives resulted in compounds with significantly higher potency.[3]
  • Mechanism: The Hph side chain penetrated deeper into the S1 hydrophobic pocket of the enzyme.

  • Outcome: The optimized Hph derivative (Compound 18m) showed greater potency than Sitagliptin in glucose tolerance tests [5].[3]

Case 2: Supramolecular Hydrogels

A study comparing Phe-ΔPhe vs. Hph-ΔPhe tripeptides demonstrated that the Hph substitution acted as a "switch" for self-assembly.[4][5][6]

  • Observation: The Phe analog formed random coils or weak aggregates. The Hph analog formed robust

    
    -sheet hydrogels.
    
  • Data: CD spectra showed a transition from a weak 200 nm signal (Phe) to a strong positive 195 nm / negative 218 nm signal (Hph), characteristic of ordered

    
    -sheets [4].
    

References

  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. NIH / PubMed. Link

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. European Peptide Society / Wiley. Link

  • Aqueous solution and solid-state behaviour of l-homophenylalanine. RSC Advances. Link

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI / Gels. Link

  • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS / Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-Boc-4-hydroxy-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Boc-4-hydroxy-D-homophenylalanine is a protected non-proteinogenic amino acid used primarily as a chiral intermediate in peptide synthesis and drug development. While generally stable, its disposal requires specific attention to its acid-labile protecting group (Boc) and its phenolic moiety .

Improper disposal can lead to two critical failures:

  • Pressurization events: Mixing with acidic waste streams generates gas.

  • Environmental non-compliance: Phenolic compounds are regulated aquatic toxins.

physicochemical Snapshot
PropertyDataOperational Implication
Physical State White to off-white powderHigh dust potential; requires particulate mask (N95).
Solubility Soluble in organic solvents (DMSO, DMF, MeOH)Segregate into organic solvent waste streams.
Stability Acid-Labile CRITICAL: Decomposes in strong acids (TFA, HCl) releasing isobutylene and CO₂ gas.
Hazards Irritant (Skin/Eye), CombustibleStandard PPE required; Do not dispose of in sink.

Strategic Hazard Analysis (The "Why")

Expertise Note: Understanding the mechanism of decomposition is the only way to prevent laboratory accidents during waste consolidation.

A. The "Boc" Risk: Gas Evolution

The tert-butyloxycarbonyl (Boc) group is designed to be removed by acid.[1][2] If you dispose of this compound into a general "Acidic Waste" carboy (commonly containing TFA or HCl from peptide cleavage), the following reaction occurs spontaneously:



Risk: In a tightly capped waste container, this rapid gas evolution can cause container rupture or explosion. Protocol: NEVER mix Boc-protected amino acids directly with acidic waste streams without prior neutralization.

B. The Phenol Risk: Environmental Toxicity

The "4-hydroxy" group classifies this molecule as a phenol derivative. Phenols are toxic to aquatic life and can persist in groundwater. Protocol: Zero-tolerance policy for drain disposal. All traces must be incinerated via a licensed hazardous waste contractor.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Best for: Old reagent bottles, weighing errors, or spilled solids.

  • Containment: Do not empty the solid into a communal liquid waste container. Keep it in its original vial if possible.

  • Over-packing: Place the vial (tightly capped) into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-Boc-4-hydroxy-D-homophenylalanine (Solid)"

    • Hazards: "Irritant," "Organic Solid."

  • Segregation: Deposit into the Solid Organic Waste drum.

    • Note: Ensure this drum is destined for high-temperature incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Filtrates, wash solvents, or dissolved reagents.

  • pH Check (The Self-Validating Step):

    • Before pouring into a waste carboy, dip a pH strip into your solution.

    • If pH < 4: Neutralize with saturated Sodium Bicarbonate (

      
      ) until effervescence stops and pH is neutral (6-8).
      
    • Why? This pre-emptively releases the gas in an open beaker rather than inside the waste container.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in DCM (Dichloromethane) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, DMF, DMSO, or Ethyl Acetate.

  • Consolidation: Pour slowly into the appropriate carboy. Leave at least 10% headspace in the container to accommodate thermal expansion.

Emergency Response: Accidental Release

Immediate actions for laboratory spills.

  • Solid Spill:

    • Do not dry sweep if dust generation is visible.

    • Cover with wet paper towels to dampen.

    • Scoop into a bag using a dustpan.

    • Wipe surface with 70% Ethanol or Isopropanol to remove phenolic residue.

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes.[3] Phenols can anesthetize the skin, masking the burn—wash thoroughly even if it doesn't hurt immediately.

Waste Stream Decision Matrix

The following logic flow ensures you select the correct disposal path, preventing chemical incompatibility.

DisposalWorkflow Start Waste: N-Boc-4-hydroxy-D-homophenylalanine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solution StateCheck->Liquid Wet SolidAction Double Bag & Label 'Solid Organic Waste' Solid->SolidAction AcidCheck Is Solution Acidic? (pH < 4) Liquid->AcidCheck Neutralize Neutralize with NaHCO3 (Release Gas in Fume Hood) AcidCheck->Neutralize Yes (Risk of Gas) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Stable) Neutralize->SolventCheck Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (DMF, DMSO, MeOH) SolventCheck->NonHalo No Halogens

Figure 1: Decision matrix for segregating Boc-protected amino acid waste to prevent pressurization and ensure regulatory compliance.

References

  • University of New South Wales (UNSW). (2024). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

Sources

Personal protective equipment for handling N-Boc-4-hydroxy-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

While standard Safety Data Sheets (SDS) classify N-Boc-4-hydroxy-D-homophenylalanine (and its structural analogs like Boc-D-β-homophenylalanine) primarily as an Irritant (H315, H319, H335) , effective handling requires more than just compliance. As a tyrosine-like homolog, the phenolic hydroxyl group at position 4 introduces oxidative sensitivity, while the Boc group adds hydrophobicity.

This guide operationalizes safety to ensure two outcomes: personnel protection from sensitization/irritation and product integrity by preventing moisture and oxidative degradation.

Risk Assessment & Hazard Identification

Before donning PPE, understand the vector of exposure. This compound is typically a white to off-white powder. The primary risks are inhalation of fine particulates during weighing and dermal absorption if solubilized in organic carriers (e.g., DMF, DMSO).

Hazard CategoryClassificationCritical VectorOperational Implication
Health Skin/Eye Irritant 2/2A; STOT SE 3Dust Inhalation; Direct ContactRespiratory protection is mandatory during open weighing.
Chemical Acid Labile (Boc group)Contact with strong acidsKeep away from TFA/HCl vapors until deprotection is intended.[1]
Stability Oxidative Sensitivity (Phenol)Air/Light ExposureMinimize open-vessel time; store under inert gas if possible.
Visualizing the Risk Logic

The following decision tree helps you select the correct PPE based on the state of the matter.

RiskLogic Start Task Assessment State Current State of Material? Start->State Solid Solid (Powder) State->Solid Liquid Solution (DMF/DCM) State->Liquid DustRisk Risk: Dust Inhalation & Mucous Irritation Solid->DustRisk PermeationRisk Risk: Solvent Permeation (Carrier Effect) Liquid->PermeationRisk RespPPE Add: N95/P2 Respirator or Fume Hood Sash <18" DustRisk->RespPPE GlovePPE Add: Double Nitrile or Laminate Gloves PermeationRisk->GlovePPE

Figure 1: PPE Decision Logic based on physical state. Solid handling prioritizes respiratory protection; solution handling prioritizes chemical resistance against the solvent carrier.

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. Match your PPE to the intensity of the operation.

PPE ComponentTier 1: Storage & Transport (Sealed Containers)Tier 2: Weighing & Transfer (Open Solid)Tier 3: Synthesis & Workup (Dissolved in Organic Solvents)
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Goggles (sealed) to prevent dust entry.Chemical Goggles or Face Shield if splash risk exists.
Hand Protection Single Nitrile Gloves (4 mil / 0.10 mm)Single Nitrile Gloves. Change immediately if punctured.Double Gloving recommended. Outer: Nitrile; Inner: Nitrile. Reason: Solvents like DMF facilitate skin absorption.
Respiratory None required if sealed.Fume Hood (Face velocity 80-100 fpm). If outside hood: N95/P2 Respirator .Fume Hood mandatory. Respirator not sufficient for solvent vapors.
Body Protection Standard Lab Coat (Cotton/Poly).Lab Coat + Tyvek Sleeves (optional) to prevent cuff contamination.Lab Coat (Buttoned). Ensure material is resistant to carrier solvent.

Expert Insight: Latex gloves are generally not recommended for peptide synthesis workflows involving N-Boc amino acids because they degrade rapidly in the presence of common coupling solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) [1].

Operational Protocol: The "Safe-Cycle"

This workflow ensures the material is handled with precision, minimizing loss and exposure.

Phase 1: Preparation (Pre-Donning)
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and certified.

  • Static Control: Amino acid derivatives can be static. Use an ionizing bar or anti-static gun if available to prevent powder scattering (which creates inhalation risk).

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water hydrolyzes the Boc group or oxidizes the phenol).

Phase 2: Active Handling (Weighing)
  • Positioning: Work at least 6 inches inside the hood sash.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock container (cross-contamination risk).

  • Containment: Weigh into a tared vial with a cap, not onto an open weigh boat, to minimize transit exposure.

Phase 3: Decontamination
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (Ethanol or Isopropanol).

  • Doffing: Remove gloves by turning them inside out to trap any residue. Wash hands with soap and water immediately—alcohol gels can increase skin permeability to residual chemicals.

Workflow Equilibrate 1. Equilibrate (Prevent Condensation) Weigh 2. Weighing (In Fume Hood) Equilibrate->Weigh Warm to RT Dissolve 3. Solubilization (Add Solvent) Weigh->Dissolve Transfer to Vessel CCP1 CCP: Static Control Weigh->CCP1 React 4. Reaction/Coupling Dissolve->React Add Reagents CCP2 CCP: Double Glove Dissolve->CCP2

Figure 2: Operational workflow emphasizing Critical Control Points (CCP) for static management and solvent protection.

Disposal Strategy: Cradle-to-Grave

Proper disposal is a legal and safety requirement. Amino acid derivatives are generally combustible organic waste.

Waste Classification
  • Unused Solid: Segregate as "Solid Organic Waste."

  • Reaction Mixtures: Segregate based on the solvent (e.g., "Halogenated" for DCM mixtures, "Non-Halogenated" for DMF/Ethyl Acetate).

Disposal Protocol
  • Do Not Flush: Never dispose of N-Boc amino acids down the drain. They may be toxic to aquatic life or disrupt water treatment [2].

  • Labeling: Clearly label waste containers with the full chemical name. Avoid abbreviations like "Boc-AA" which can confuse waste handlers.

  • Destruction: The preferred method is thermal incineration equipped with an afterburner and scrubber. This ensures complete combustion of the nitrogenous framework [3].

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and copious amounts of water.[2][3][4][5] Do not use organic solvents to clean skin, as this drives the chemical deeper into the dermis.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][3][5][6] Remove contact lenses if present and easy to do.[5]

References

  • PubChem. (n.d.). Compound Summary: Boc-D-beta-homophenylalanine (Analog).[7] Retrieved from [Link]

(Note: While specific SDS data for the exact 4-hydroxy-D-homo analog is proprietary to specific synthesis batches, the protocols above are derived from the validated safety profiles of the homologous Boc-protected amino acid family.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.